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  • Product: tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
  • CAS: 1864270-64-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals Abstract This guide provides a comprehensive technical overview of a robust synthetic pathway for tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, a chira...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust synthetic pathway for tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The narrative focuses on a logical, multi-step synthesis commencing from a commercially available chiral precursor, L-alaninol. As a senior application scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for key experimental choices. Detailed, field-tested protocols for synthesis, purification, and characterization are presented, supported by authoritative citations. The methodologies are designed to be self-validating, ensuring reproducibility and integrity in a research and development setting.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The target molecule, tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, possesses two distinct nitrogen functionalities: a secondary methylamine and a carbamate-protected primary amine. This structural feature necessitates a synthetic strategy that allows for the selective and controlled introduction of these groups. The tert-butyloxycarbonyl (Boc) group is an ideal choice for amine protection due to its stability across a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions.[1][2]

Our retrosynthetic strategy begins by disconnecting the C-N bond of the secondary amine, a transformation readily achievable via reductive amination. This approach identifies a key intermediate: a Boc-protected amino aldehyde. This aldehyde can, in turn, be synthesized from a corresponding Boc-protected amino alcohol through a controlled oxidation. The chiral center dictates the selection of an enantiomerically pure starting material, leading us to the commercially available and cost-effective L-alaninol ((S)-2-aminopropan-1-ol).

This multi-step pathway is advantageous as it builds complexity in a controlled manner, minimizes side reactions like over-alkylation, and leverages well-established, high-yielding chemical transformations.[3]

G product Target Molecule tert-butyl N-[1-(methylamino)propan-2-yl]carbamate intermediate2 Intermediate 2 tert-butyl (1-oxopropan-2-yl)carbamate product->intermediate2 Reductive Amination (Methylamine, NaBH(OAc)₃) intermediate1 Intermediate 1 tert-butyl (1-hydroxypropan-2-yl)carbamate intermediate2->intermediate1 Oxidation (DMP or SO₃·Py) start Starting Material (S)-2-aminopropan-1-ol (L-Alaninol) intermediate1->start Boc Protection ((Boc)₂O, Base)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate

This initial step involves the chemoselective protection of the primary amine of L-alaninol. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice, reacting preferentially with the more nucleophilic amino group over the hydroxyl group under basic conditions.[4] The use of an aqueous/organic biphasic system facilitates easy workup.

Protocol:

  • To a round-bottom flask, add (S)-2-aminopropan-1-ol (1.0 eq) and dissolve in a 1:1 mixture of water and tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃) (1.5 eq) to the solution, followed by the slow, dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of THF.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which is often pure enough for the next step.[5]

Step 2: Synthesis of (S)-tert-butyl (1-oxopropan-2-yl)carbamate

The conversion of the primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Dess-Martin periodinane (DMP) or a Parikh-Doering oxidation using a sulfur trioxide pyridine complex are excellent choices for this transformation.

Protocol (using DMP):

  • Dissolve the crude (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.

  • Stir the mixture for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).

  • Combine the organic fractions, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde should be used immediately in the next step due to its potential instability.

Step 3: Synthesis of (S)-tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

The final step is a reductive amination, a highly efficient one-pot method for forming the secondary amine.[6] The aldehyde intermediate reacts with methylamine to form an iminium ion, which is then reduced in situ by a mild, selective hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is particularly effective as it is less reactive towards the aldehyde starting material than the intermediate iminium ion.[6]

Protocol:

  • Dissolve the crude aldehyde from Step 2 (1.0 eq) in an anhydrous solvent such as DCM or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF) to the flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise.

  • Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the final title compound.[7]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a complete structural profile.

G cluster_main Characterization Workflow cluster_techniques cluster_data product Final Product tert-butyl N-[1-(methylamino)propan-2-yl]carbamate nmr NMR Spectroscopy product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation nmr_data ¹H: Signals for t-Bu, N-Me, backbone CH/CH₂ ¹³C: Signals for carbamate C=O, t-Bu C/Me nmr->nmr_data ir_data Key Stretches (cm⁻¹): ~3300 (N-H) ~2970 (C-H) ~1685 (C=O, carbamate) ir->ir_data ms_data ESI+: [M+H]⁺ at m/z ≈ 189.16 ms->ms_data

Caption: Workflow for the analytical characterization of the final product.
Data Presentation

The following table summarizes the expected analytical data for tert-butyl N-[1-(methylamino)propan-2-yl]carbamate.

Analysis Technique Expected Observations
¹H NMR 400 MHz, CDCl₃δ (ppm): ~4.5-5.0 (br s, 1H, NH-Boc), ~3.8-4.0 (m, 1H, CH), ~2.6-2.8 (m, 2H, CH₂), ~2.45 (s, 3H, N-CH₃), ~1.45 (s, 9H, C(CH₃)₃), ~1.15 (d, 3H, CH-CH₃). Note: NH from methylamine may be a broad singlet.
¹³C NMR 100 MHz, CDCl₃δ (ppm): ~156.0 (C=O), ~79.5 (C(CH₃)₃), ~55.0 (CH₂), ~49.0 (CH), ~36.0 (N-CH₃), ~28.5 (C(CH₃)₃), ~18.0 (CH-CH₃).
FT-IR KBr or neatν (cm⁻¹): ~3300 (N-H stretch), ~2970-2850 (aliphatic C-H stretch), ~1685 (C=O carbamate stretch), ~1520 (N-H bend).[8]
Mass Spec. ESI-MSC₉H₂₀N₂O₂ (Mol. Wt: 188.27). Expected [M+H]⁺ at m/z = 189.16.[9]

Causality in Characterization:

  • NMR: The distinct singlet at ~1.45 ppm integrating to 9 protons is the hallmark of the Boc group's tert-butyl protons. The appearance of a singlet around 2.45 ppm confirms the successful introduction of the methyl group onto the second nitrogen.

  • FT-IR: The strong absorption band around 1685 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the carbamate functional group, confirming the successful Boc protection step.[1][8] The presence of an N-H stretch validates the existence of the amine functionalities.

  • Mass Spectrometry: The observation of the protonated molecular ion ([M+H]⁺) at the correct mass-to-charge ratio provides unequivocal evidence of the final product's molecular formula and successful synthesis.[8]

References

  • BenchChem (2025). Analytical methods for (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate characterization.
  • Sigma-Aldrich. N-Boc-2-amino-2-methyl-1-propanol.
  • ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ChemicalBook (2026). N-BOC-2-AMINO-2-METHYL-1-PROPANOL 97.
  • National Institutes of Health (NIH). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
  • BLDpharm. tert-Butyl (R)-(1-(methylamino)propan-2-yl)carbamate.
  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • BenchChem (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • Chem-Impex. 2-(Boc-amino)-2-methyl-1-propanol.
  • Royal Society of Chemistry. Supporting Information.
  • Organic Chemistry Portal (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis.
  • PubChem. Tert-butyl n-[(2s)-1-(methylamino)propan-2-yl]carbamate.
  • Santa Cruz Biotechnology. N-Boc-2-amino-2-methyl-1-propanol.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination.
  • De Gruyter (2015). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • BenchChem (2025). Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol.
  • ResearchGate. Synthesis of N-BOC amines by various routes.

Sources

Exploratory

Technical Whitepaper: Mechanistic Profiling and Application of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate in Targeted Drug Discovery

Executive Summary In modern rational drug design, complex active pharmaceutical ingredients (APIs) are rarely synthesized de novo in a single linear sequence. Instead, they are assembled using highly specialized, orthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, complex active pharmaceutical ingredients (APIs) are rarely synthesized de novo in a single linear sequence. Instead, they are assembled using highly specialized, orthogonally protected building blocks. tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 1864270-64-3) is a premier example of such a building block[1].

Unlike a finished therapeutic agent, this compound does not possess a direct biological "mechanism of action" (MoA) in its isolated form. Instead, its MoA is bipartite:

  • Chemical Mechanism of Action: Its regioselective reactivity allows for the precise installation of a chiral 1,2-diamine motif onto heterocyclic scaffolds (e.g., pyrimidines) via Nucleophilic Aromatic Substitution (SNAr)[2][3].

  • Pharmacodynamic Mechanism: Once integrated into an API and deprotected, the resulting 1-(methylamino)propan-2-amine motif acts as a critical pharmacophore, engaging in salt-bridge formations and hydrogen bonding within the binding pockets of target proteins such as Anaplastic Lymphoma Kinase (ALK)[4].

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, validated experimental protocols, and pharmacodynamic contributions of this critical building block.

Part 1: Chemical Mechanism of Action (Reactivity & Orthogonal Protection)

The structural brilliance of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate lies in its orthogonal protection strategy . The molecule contains two nitrogen centers: a secondary methylamine at C1 and a primary/secondary amine at C2.

Regioselective Nucleophilicity (SNAr)

The amine at C2 is masked by a tert-butyloxycarbonyl (Boc) group. The bulky, electron-withdrawing nature of the Boc group renders the C2 nitrogen sterically hindered and non-nucleophilic. Consequently, the secondary methylamine at C1 acts as the exclusive nucleophile. When reacted with an electron-deficient heteroaryl halide (e.g., a 2-chloropyrimidine), the SNAr mechanism proceeds via the formation of a negatively charged Meisenheimer complex [3]. The restoration of aromaticity drives the expulsion of the chloride leaving group, forging a new C-N bond with absolute regiocontrol.

The Boc Deprotection Mechanism

Following coupling, the Boc group must be removed to reveal the active pharmacophore. This is achieved via an acid-catalyzed cleavage mechanism[5]. The addition of a strong acid, such as Trifluoroacetic Acid (TFA), protonates the carbamate oxygen. This weakens the C-O bond, triggering fragmentation into a highly reactive tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide (CO2) gas[5][6]. This gas evolution provides a massive entropic driving force, rendering the deprotection irreversible[7].

G A tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (Nucleophile) C SNAr Coupling (DIPEA, DMF, 80°C) A->C B Heteroaryl Halide (e.g., 2-Chloropyrimidine) B->C D Boc-Protected Intermediate (Meisenheimer Complex Transition) C->D E Acidic Deprotection (TFA/DCM + Scavengers) D->E F Active Pharmaceutical Ingredient (Free 1,2-Diamine Motif) E->F

Fig 1: Synthetic workflow demonstrating regioselective SNAr coupling followed by Boc deprotection.

Part 2: Pharmacodynamic Mechanism of the Derived 1,2-Diamine Motif

Once the building block is incorporated into a drug scaffold and the Boc group is removed, the resulting 1-(methylamino)propan-2-amine motif profoundly alters the drug's pharmacodynamics and pharmacokinetics.

  • Conformational Pre-organization: The methyl branch at the C2 position introduces a chiral center that restricts the conformational flexibility of the diamine chain. This entropic pre-organization lowers the thermodynamic penalty upon binding to a target receptor, significantly increasing binding affinity.

  • Salt Bridge Formation: At physiological pH (7.4), the terminal amines (pKa ~ 9.5–10.0) are protonated. These positively charged centers act as electrostatic anchors. In kinase inhibitors (such as those targeting ALK), these protonated amines form critical salt bridges with acidic residues (Aspartate or Glutamate) located in the solvent-exposed channel or the hinge region of the kinase domain[4].

  • Aqueous Solvation: The introduction of basic amine centers drastically improves the aqueous solubility of otherwise lipophilic aromatic scaffolds, enhancing oral bioavailability and cellular penetrance.

G API Deprotected API (1,2-Diamine Motif) Hbond Hydrogen Bonding (Hinge Region Backbone) API->Hbond SaltBridge Salt Bridge Formation (Asp/Glu Acidic Residues) API->SaltBridge Solvation Enhanced Aqueous Solvation (Protonated Amines at pH 7.4) API->Solvation Target Target Protein (e.g., ALK Kinase) Hbond->Target SaltBridge->Target

Fig 2: Pharmacodynamic interaction model of the 1,2-diamine motif within a kinase binding pocket.

Part 3: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice.

Protocol A: Regioselective SNAr Coupling

Objective: Couple tert-butyl N-[1-(methylamino)propan-2-yl]carbamate to a 2-chloropyrimidine scaffold.

  • Preparation: Dissolve 1.0 equivalent of the 2-chloropyrimidine derivative in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. It effectively scavenges the HCl byproduct, preventing the protonation and deactivation of the nucleophilic methylamine.

  • Nucleophile Addition: Add 1.2 equivalents of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate.

    • Causality: DMF is utilized as the solvent because its high dielectric constant stabilizes the highly polar Meisenheimer complex transition state, accelerating the reaction rate[3].

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validating IPC: Monitor via LC-MS. The protocol is self-validating when the starting material peak disappears and the[M+H]+ adduct of the coupled product appears. During aqueous workup, the precipitation of DIPEA hydrochloride salts serves as a physical indicator of successful HCl scavenging.

Protocol B: Acid-Mediated Boc Deprotection

Objective: Remove the Boc group to yield the active, free diamine API.

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) and cool to 0°C.

  • Scavenger Addition: Add 2% (v/v) Triisopropylsilane (TIPS) and 2% (v/v) deionized water.

    • Causality: The cleavage of the Boc group generates a highly reactive tert-butyl cation[5]. Without scavengers, this electrophile will undergo Friedel-Crafts alkylation with electron-rich aromatic rings on the API. TIPS quenches the cation via hydride transfer, while water acts as a nucleophilic trap, ensuring absolute product purity[5][8].

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 1:1 TFA:DCM.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validating IPC: The physical evolution of CO2 gas (effervescence) serves as an immediate, visual in-process control confirming the onset of decarboxylation[5][6]. The reaction is complete when effervescence ceases.

  • Isolation: Concentrate the mixture in vacuo and azeotrope with toluene (3x) to remove residual TFA, yielding the product as a TFA salt[7].

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block

ParameterValue / Description
Chemical Name tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate
CAS Number 1864270-64-3
Molecular Weight 188.27 g/mol
Formula C9H20N2O2
Calculated pKa (Methylamine) ~ 9.8 (Highly basic, protonated at pH 7.4)
Steric Profile C1 (Low hindrance) vs. C2 (High hindrance via Boc)

Table 2: Kinetic & Thermodynamic Parameters of the Reaction Workflows

ParameterSNAr CouplingBoc Deprotection
Reaction Mechanism Nucleophilic Aromatic SubstitutionAcid-Catalyzed Cleavage (SN1/E1 type)
Key Intermediate Meisenheimer Complextert-Butyl Cation & Carbamic Acid
Thermodynamic Driver Restoration of aromaticityEntropic gain (CO2 & isobutylene gas evolution)
Typical Yields 75% – 90%> 95%
Primary Byproducts DIPEA-HCl saltCO2, Isobutylene (or TIPS-trapped adduct)

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry Reaction Database. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "N2-(2-methoxyphenyl)pyrimidine derivative, method for preparing same, and pharmaceutical composition for cancer prevention or treatment containing same as active ingredient." Patent WO2016167511A2.
  • Wu, C., et al. "Recent Progress in Synthesis of Pyrimidine Heterocycles." ResearchGate. Available at:[Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis Database. Available at:[Link]

Sources

Foundational

Biological activity of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Technical Whitepaper: The Biological and Pharmacophoric Utility of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate Executive Summary In modern drug discovery, the architectural complexity of an Active Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Biological and Pharmacophoric Utility of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Executive Summary

In modern drug discovery, the architectural complexity of an Active Pharmaceutical Ingredient (API) relies heavily on the strategic selection of pro-pharmacophoric building blocks. tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 1864270-64-3) is a highly versatile, Boc-protected chiral diamine. While biologically inert in its protected state, it serves as a critical synthetic vehicle for introducing the 1,2-diaminopropane motif into complex drug scaffolds. As a Senior Application Scientist, I present this guide to dissect the structural rationale, physicochemical impact, and validated integration protocols for this compound, demonstrating how its deprotected form drives target affinity and dictates pharmacokinetic distribution.

Structural Rationale: The Anatomy of a Pro-Pharmacophore

To understand the biological utility of this compound, we must analyze its specific chemical topology (SMILES: CNCC(C)NC(=O)OC(C)(C)C). The molecule is engineered with orthogonal reactivity in mind:

  • The Free Secondary Amine (C1 Position): The methylamino group is sterically accessible and highly nucleophilic. This allows for precise, site-directed coupling (e.g., via Nucleophilic Aromatic Substitution, SNAr) to an electrophilic core without the risk of cross-linking.

  • The Protected Primary Amine (C2 Position): The tert-butoxycarbonyl (Boc) group masks the primary amine. This prevents competitive reactions during the initial coupling phase.

  • The Chiral Center: The stereocenter at the C2 position dictates the spatial trajectory of the resulting diamine side chain. Chiral 1,2-diamines are privileged structural motifs found in a vast array of biologically active molecules, including FDA-approved kinase inhibitors and antimicrobial agents[1]. The precise stereochemistry ensures optimal alignment within asymmetrical biological binding pockets[2].

Mechanistic Impact on Biological Targets

Once integrated into an API and deprotected, the resulting 1-(methylamino)propan-2-amine moiety radically alters the molecule's biological behavior through two primary mechanisms:

A. Target Engagement via Bidentate Interactions The deprotected 1,2-diamine motif acts as a powerful hydrogen-bond donor and acceptor. In kinase inhibitors, for example, the primary amine often extends into the solvent-exposed region to improve solubility, while the secondary amine forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target's hinge region. Furthermore, 1,2-diaminopropane derivatives are well-documented for their ability to form stable bidentate chelates with metal ions, a mechanism frequently exploited in the design of metalloenzyme inhibitors and antimicrobial complexes[3].

B. Modulating Pharmacokinetics via Solute Carriers (SLCs) The introduction of small aliphatic amines fundamentally shifts the pharmacokinetic profile of a drug. At physiological pH (7.4), the diamine is protonated. Recent pharmacological studies demonstrate that small aliphatic amines are key substrates for polyspecific Solute Carrier (SLC) transporters, such as Organic Cation Transporters (OCT1/OCT2)[4]. By incorporating this motif, drug developers can actively drive the intracellular accumulation of the API in targeted tissues (e.g., hepatic or renal cells) via active transport, bypassing the limitations of passive diffusion.

Quantitative Profiling: ADME & Physicochemical Shifts

The decision to incorporate tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is usually driven by the need to optimize drug-like properties. The table below summarizes the causal impact of the deprotected motif on standard ADME metrics.

Pharmacokinetic / Pharmacodynamic ParameterImpact of 1-(methylamino)propan-2-amine MotifMechanistic Causality
pKa (Physiological pH) Shifts to ~9.5 - 10.0The aliphatic amines remain protonated at pH 7.4, enabling critical electrostatic salt-bridge interactions with acidic residues in target binding pockets.
Lipophilicity (LogD) Decreases LogD by 1.0 - 1.5 unitsThe highly polar nature of the deprotected diamine enhances aqueous solubility, preventing aggregation and improving oral bioavailability.
Cellular Uptake Enhances SLC-mediated transportSmall aliphatic amines are recognized by OCT1/OCT2 transporters, driving intracellular accumulation and altering tissue distribution[4].
Metabolic Stability Resists rapid oxidative deaminationThe steric hindrance provided by the methyl group and the C2 branching reduces susceptibility to rapid degradation by Monoamine Oxidases (MAOs).

Self-Validating Synthetic Protocol: Integration into API Scaffolds

To guarantee scientific integrity, the integration of this building block must follow a self-validating workflow. The following protocol details the coupling and deprotection sequence, embedding Quality Control (QC) checks to ensure causality and prevent downstream failures.

Step 1: SNAr Coupling of the Secondary Amine

  • Reaction: Dissolve the electrophilic core (e.g., a heteroaryl chloride, 1.0 eq) and tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Heat to 80°C for 4 hours. Causality: DIPEA acts as a non-nucleophilic base, scavenging the generated HCl to drive the reaction forward without competing for the electrophile.

  • Validation Check 1 (LC-MS): Analyze the crude mixture. The reaction is complete when the starting core mass disappears and the intermediate mass [Mcore​+187]+ appears.

Step 2: Orthogonal Boc Deprotection

  • Reaction: Isolate the intermediate and dissolve in anhydrous dichloromethane (DCM) at 0°C. Slowly add trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours, allowing it to warm to room temperature. Causality: The low initial temperature minimizes side reactions, while TFA selectively cleaves the acid-labile Boc group, releasing CO2 and isobutylene gas, thereby unmasking the primary amine.

  • Validation Check 2 (1H-NMR & LC-MS): Concentrate the product under reduced pressure. LC-MS must show a mass shift of -100 Da (loss of the Boc group). 1H-NMR validation is critical: confirm the complete disappearance of the prominent 9-proton singlet at ~1.40 ppm, which corresponds to the tert-butyl group.

Pathway Visualization

The following diagram illustrates the logical progression of the pro-pharmacophore from synthetic integration to its ultimate biological effect.

G A tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (Pro-pharmacophore) B Step 1: SNAr Coupling (Free Secondary Amine Reacts) A->B C Step 2: Boc Deprotection (Unmasks Primary Amine) B->C D Active Pharmaceutical Ingredient (API) 1,2-Diamine Motif Integrated C->D E Target Interaction (Salt Bridges & H-Bonding) D->E F Downstream Biological Effect (e.g., Kinase Inhibition / Target Arrest) E->F

Caption: Workflow illustrating the synthetic integration and downstream biological targeting of the 1,2-diaminopropane motif.

References

  • Asymmetric Synthesis of 1,2-Diamines and Their Applic
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships ACS Pharmacology & Transl
  • Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities ResearchG

Sources

Exploratory

Solubility and stability profile of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

An In-depth Technical Guide on the Solubility and Stability Profile of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate Introduction Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a diamine derivative featuring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility and Stability Profile of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Introduction

Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a diamine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This structural motif makes it a valuable building block in medicinal chemistry and pharmaceutical development, where the controlled unmasking of amine functionalities is critical for multi-step synthetic campaigns. The Boc group provides robust protection under a wide range of synthetic conditions while allowing for facile removal under specific acidic environments.[1][2]

A thorough understanding of the physicochemical properties of such an intermediate, specifically its solubility and stability, is paramount for its effective use. This knowledge directly impacts process development, formulation design, storage conditions, and the analytical methods required for quality control. This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate and outlines detailed experimental protocols for their empirical determination.

Section 1: Physicochemical and Structural Profile

The behavior of a molecule is dictated by its structure. Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate possesses a combination of features that influence its properties:

  • A Lipophilic Boc Group: The bulky, nonpolar tert-butyl group generally increases a molecule's affinity for organic solvents and decreases its aqueous solubility.[1]

  • A Polar Carbamate Linkage: This group contributes to polarity and can participate in hydrogen bonding.

  • A Secondary Amine: The methylamino group is basic and can be protonated at acidic pH, which would dramatically increase aqueous solubility.

  • A Chiral Center: The presence of a stereocenter at the 2-position of the propane chain means the molecule can exist as enantiomers.

Predicted Physicochemical Properties:

Property Value / Prediction Source
Molecular Formula C₉H₂₀N₂O₂ PubChem[3]
Molecular Weight 188.27 g/mol PubChem[4]
Predicted XlogP 0.9 PubChem[3]
General Stability Stable to bases and nucleophiles; labile to acid. BenchChem[1]

| Appearance | Likely a liquid or low-melting solid. | Sigma-Aldrich[5] |

The predicted XlogP of 0.9 suggests that while the Boc group adds lipophilicity, the overall molecule retains a degree of polarity, predicting moderate solubility in a range of solvents.

Section 2: Solubility Profile Assessment

Determining the solubility of a compound is a foundational step in its characterization. It informs solvent selection for reactions, purification, and the development of analytical methods.

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of solvents should be evaluated, covering a range of polarities and functionalities.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Solubility in water will be highly pH-dependent due to the basic methylamino group.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)): These are common solvents in organic synthesis and chromatography. Boc-protected amines generally show good solubility in these media.[1]

  • Nonpolar Solvents (e.g., Toluene, Heptane): Solubility in these solvents will be primarily driven by the lipophilic Boc group and the hydrocarbon backbone.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate to a series of vials, each containing a known volume of a selected solvent (e.g., 1 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A shaker or rotator is used to ensure thorough mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration. The solubility is reported in units like mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent vial B Agitate at constant temp (24-48 hours) A->B Start Equilibration C Centrifuge to pellet excess solid B->C End Equilibration D Sample Supernatant C->D E Dilute Sample D->E F Quantify via HPLC E->F G Solubility Data (mg/mL) F->G Calculate Solubility G cluster_stress Stress Conditions A Prepare 1 mg/mL Stock Solution B1 Acidic (0.1 M HCl, 60°C) A->B1 B2 Basic (0.1 M NaOH, 60°C) A->B2 B3 Oxidative (3% H₂O₂, RT) A->B3 B4 Photolytic (ICH Q1B) A->B4 C Sample at Time Points B1->C B2->C B3->C B4->C D Neutralize/Quench (if applicable) C->D E Analyze via Stability-Indicating HPLC D->E F Identify Degradants (LC-MS) E->F

Caption: Experimental workflow for forced degradation studies.

Predicted Acid-Catalyzed Degradation Pathway

G cluster_side compound tert-butyl N-[1-(methylamino)propan-2-yl]carbamate O H₃C-N-CH₂-CH(CH₃)-NH-C-O-C(CH₃)₃ intermediate Carbamic Acid Intermediate O H₃C-N-CH₂-CH(CH₃)-NH-C-OH compound->intermediate + H₃O⁺ - C₄H₉⁺ product3 Isobutylene + H₂O product1 1-(methylamino)propan-2-amine H₃C-N-CH₂-CH(CH₃)-NH₂ intermediate->product1 Spontaneous Decarboxylation product2 CO₂ intermediate->product2

Caption: Predicted pathway for acid-catalyzed deprotection.

Conclusion

Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is predicted to be a compound with good solubility in a range of common organic solvents and moderate, pH-dependent solubility in aqueous media. Its stability profile is dominated by the acid-labile nature of the Boc protecting group, which is its key functional characteristic. It is expected to exhibit high stability under basic, neutral, and photolytic conditions. The experimental and analytical protocols detailed in this guide provide a robust framework for researchers to empirically verify this profile, ensuring the compound's quality and effective application in pharmaceutical research and development.

References

  • Title: Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology URL: [Link]

  • Title: Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals Source: ResearchGate URL: [Link]

  • Title: Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil Source: Journal of Agricultural and Food Chemistry (via ACS Publications) URL: [Link]

  • Title: Tert-butyl n-[(2s)-1-(methylamino)propan-2-yl]carbamate Source: PubChemLite URL: [Link]

  • Title: Degradation Of Carbamates Research Articles Source: R Discovery URL: [Link]

  • Title: Discovery of carbamate degrading enzymes by functional metagenomics Source: PLOS One URL: [Link]

  • Title: tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate Source: PubChem - NIH URL: [Link]

  • Title: Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment Source: University of Massachusetts Amherst Libraries URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Strategic Utilization of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 1864270-64-3) Executive Summary & Structural Rationale In cont...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 1864270-64-3)

Executive Summary & Structural Rationale

In contemporary drug discovery, the spatial geometry, lipophilicity, and acid-base properties of a molecule dictate its pharmacokinetic (PK) and pharmacodynamic (PD) success. tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 1864270-64-3) is a highly specialized, bifunctional building block designed to address these exact parameters.

Structurally, this compound is a mono-Boc protected, N-methylated 1,2-propanediamine. As a Senior Application Scientist, I frequently recommend this specific scaffold over simple linear diamines (like ethylenediamine) due to three field-proven causalities:

  • Conformational Restriction: The methyl group on the carbon backbone (propan-2-yl) restricts the rotational degrees of freedom. When incorporated into a drug molecule, this lowers the entropic penalty upon target binding, often increasing target affinity.

  • Modulated Hydrogen Bonding: The secondary amine (N-methyl) reduces the number of hydrogen bond donors compared to a primary amine. This subtle modification significantly enhances passive membrane permeability, aligning with Lipinski’s Rule of Five.

  • Orthogonal Reactivity: The presence of the acid-labile tert-butyloxycarbonyl (Boc) group allows for highly regioselective coupling at the secondary amine, followed by controlled deprotection and subsequent functionalization of the primary amine.

Core Applications in Targeted Therapeutics

Kinase Inhibitor Solubilizing Tails

A pervasive challenge in the development of ATP-competitive kinase inhibitors is poor aqueous solubility driven by flat, hydrophobic heteroaromatic cores. To circumvent this, medicinal chemists append basic, water-solubilizing groups that extend into the solvent-exposed region of the kinase active site[1].

The secondary amine of our target compound can be directly coupled to a halogenated kinase hinge-binder. Once the Boc group is removed, the resulting primary amine becomes protonated at physiological pH, drastically improving aqueous solubility while forming favorable electrostatic interactions (salt bridges) with aspartate or glutamate residues at the solvent front[1].

G Core Heteroaryl Core (Hinge Binder) Linker N-Methyl Group (Restricts Rotation) Core->Linker C-N bond Tail Propan-2-yl Amine Tail (Solvent Exposed) Linker->Tail Spacer Target Asp/Glu Residues (Salt Bridge) Tail->Target Electrostatic Water Bulk Solvent (Enhanced Solubility) Tail->Water Solvation

Pharmacophore model of the diamine's role in kinase solvent-front interactions.

PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths and vectors to successfully bridge a target protein and an E3 ubiquitin ligase. The chiral center and rigidified backbone of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate make it an excellent vector-directing linker component. The secondary amine can be coupled to the target warhead via Buchwald-Hartwig amination, and following Boc deprotection, the primary amine can be coupled to a cereblon (CRBN) or von Hippel-Lindau (VHL) ligand via standard amide coupling.

G A Warhead Ligand (Heteroaryl Halide) C Buchwald-Hartwig Cross-Coupling A->C B tert-Butyl N-[1-(methylamino) propan-2-yl]carbamate B->C D Boc-Protected Warhead-Linker C->D E Acidic Deprotection (TFA/DCM) D->E F E3 Ligase Ligand Amidation E->F G Final PROTAC Molecule F->G

Synthetic workflow for incorporating the diamine block into a PROTAC architecture.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents are chosen.

Protocol A: Buchwald-Hartwig Cross-Coupling of the Secondary Amine

This protocol couples the sterically hindered secondary amine of the building block to a heteroaryl chloride (e.g., a pyrimidine core).

  • Rationale: Secondary amines are prone to β -hydride elimination during Pd-catalyzed coupling. We utilize RuPhos, a bulky, electron-rich biaryl phosphine ligand, which accelerates reductive elimination and suppresses off-target β -hydride elimination[2][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride (1.0 equiv), tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the secondary amine upon coordination to palladium.

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%).

  • Solvent: Inject anhydrous toluene (0.1 M concentration). Causality: Toluene provides a high boiling point and non-polar environment, stabilizing the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS. The mass of the desired product should reflect the displacement of the chloride ion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (SiO2, Hexanes/EtOAc).

Protocol B: Boc Deprotection and Subsequent Amidation
  • Rationale: The Boc group is highly stable to basic coupling conditions but rapidly cleaves under acidic conditions.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours. Causality: The tertiary butyl cation generated during cleavage is trapped by the solvent environment, preventing re-alkylation.

  • Validation: Evaporate the solvent. The crude amine TFA salt should show a distinct loss of 100 Da (loss of Boc) via LC-MS.

  • Amidation: Dissolve the crude amine TFA salt in N,N-dimethylformamide (DMF). Add the carboxylic acid partner (1.1 equiv), followed by N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) to neutralize the TFA salt and establish a basic environment.

  • Coupling: Add HATU (1.2 equiv). Causality: HATU is chosen over EDC/HOBt because the primary amine is adjacent to a sterically hindering methyl group; HATU generates a highly reactive HOAt ester that overcomes this steric bulk. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via reverse-phase HPLC.

Quantitative Data Summaries

The strategic advantage of this building block is best understood through quantitative comparison. Table 1 illustrates how the addition of methyl groups alters the physicochemical profile compared to unsubstituted ethylenediamine. Table 2 provides a self-validating matrix for optimizing the Buchwald-Hartwig coupling described in Protocol A.

Table 1: Physicochemical Property Comparison
Scaffold TypeChemical StructureCalc. LogPH-Bond DonorsTopological Polar Surface Area (TPSA)
Unsubstituted Ethylenediamine-1.2452.0 Ų
Mono-methylated N-Methylethylenediamine-0.8341.5 Ų
Target Scaffold 1-(Methylamino)propan-2-amine-0.4341.5 Ų

Note: The target scaffold offers the lowest topological polar surface area and highest lipophilicity, directly correlating with improved cellular permeability in drug design.

Table 2: Buchwald-Hartwig Reaction Optimization Matrix
Catalyst SystemBaseSolventTemp (°C)Conversion (%)Impurity Profile
Pd(OAc)2 / BINAPCs2CO31,4-Dioxane10045%High β -hydride elimination
Pd2(dba)3 / XPhosK3PO4Toluene9072%Moderate unreacted starting material
Pd2(dba)3 / RuPhos NaOtBu Toluene 90 >95% Clean conversion (Optimal)

References

  • National Center for Biotechnology Information (NCBI). "Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases". PubMed Central. Available at:[Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction". Reaction Library. Available at:[Link]

  • ResearchGate. "Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions". Available at: [Link]

Sources

Exploratory

Safety, Handling, and Storage of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate: A Technical Guide

Executive Summary In modern drug discovery and bioconjugation, monoprotected diamines serve as indispensable bifunctional building blocks. Specifically, tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 2222867-27...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, monoprotected diamines serve as indispensable bifunctional building blocks. Specifically, tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 2222867-27-6) [[1]]() is frequently utilized in the synthesis of peptidomimetics and Proteolysis Targeting Chimeras (PROTACs). This guide provides senior application scientists and researchers with a comprehensive, causality-driven framework for the safe handling, storage, and experimental utilization of this compound.

Physicochemical Profiling & Causality of Hazards

To handle tert-butyl N-[1-(methylamino)propan-2-yl]carbamate safely, one must understand the dual reactivity embedded in its structure: an acid-sensitive tert-butyloxycarbonyl (Boc) protected primary amine, and a reactive, free secondary aliphatic amine (methylamino group).

  • The Free Amine Hazard (Corrosivity & Toxicity): Aliphatic amines are inherently basic and nucleophilic. Contact with the free secondary amine can cause severe skin burns, eye damage, and respiratory tract irritation upon inhalation of vapors 2. The causality of this hazard lies in the amine's ability to rapidly saponify lipid bilayers in human tissue.

  • Atmospheric Sensitivity (Carbamate Salt Formation): The secondary amine is highly hygroscopic and acts as a nucleophile toward atmospheric carbon dioxide (CO₂). Exposure to ambient air causes the spontaneous formation of insoluble carbamate salts. This degradation alters the molecular weight and neutralizes the reactive amine, leading to catastrophic stoichiometric errors in precision coupling reactions.

  • The Boc-Carbamate Sensitivity: While the Boc group provides robust steric and electronic protection against bases and nucleophiles, it is highly susceptible to acidic cleavage and is incompatible with strong oxidizing agents 3.

Table 1: Physicochemical & Hazard Summary
Property / SpecificationQuantitative Data / ClassificationMechanistic Causality
CAS Number 2222867-27-6Unique identifier for the specific isomeric structure.
Molecular Weight 188.27 g/mol Calculated based on C₉H₂₀N₂O₂.
Storage Temperature 2–8 °CPrevents thermal degradation of the Boc group and limits amine oxidation.
Atmosphere Argon or Nitrogen (Inert)Prevents CO₂ absorption and subsequent carbamate salt precipitation.
Primary Hazards Skin/Eye Irritant, CorrosiveHigh localized pH upon contact with aqueous environments (e.g., mucous membranes).
Incompatibilities Strong Acids (pH < 3), OxidizersAcids trigger autocatalytic removal of the Boc protecting group via isobutylene elimination.

Storage & Handling Protocols

To maintain the integrity of the compound, strict environmental controls are required. The compound must be stored at 2–8 °C in a tightly sealed container under an inert atmosphere, and handled exclusively within a ventilated fume hood to mitigate inhalation risks 4.

StorageWorkflow A Receipt of Compound (CAS 2222867-27-6) B Transfer to Fume Hood (Ventilation >100 LFM) A->B C Weighing & Aliquoting (Avoid Moisture/CO2) B->C D Argon/Nitrogen Purge (Inert Atmosphere) C->D E Long-Term Storage (2-8 °C, Desiccated) D->E

Workflow for the safe handling and inert storage of Boc-protected secondary amines.

Table 2: Required Personal Protective Equipment (PPE)
Equipment TypeSpecificationJustification
Eye Protection Chemical safety goggles (EN 166 / NIOSH)Protects against severe eye damage from accidental splashes of the basic amine.
Skin Protection Nitrile rubber gloves (≥ 0.11 mm thickness)Prevents dermal absorption and localized skin burns.
Respiratory NIOSH-approved respirator (if outside hood)Mitigates inhalation of irritating aliphatic amine vapors or aerosols.

Experimental Workflows: Self-Validating Amidation Protocol

When utilizing tert-butyl N-[1-(methylamino)propan-2-yl]carbamate in synthesis, the primary objective is to selectively react the secondary amine while preserving the acid-sensitive Boc group. The following protocol describes an electrophilic coupling (amidation) using an acyl chloride. Every step includes a self-validating check to ensure systemic integrity.

Step 1: Equipment Purging & Atmosphere Control

  • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes using standard Schlenk line techniques.

  • Validation Check: The system is validated as inert when the Argon bubbler maintains a steady, positive outflow without any back-suction as the flask cools to room temperature.

Step 2: Reagent Solubilization

  • Action: Transfer the required mass of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate into the flask against a positive pressure of Argon. Dissolve in anhydrous dichloromethane (DCM) 4.

  • Validation Check: The resulting solution must be completely transparent and colorless. Any turbidity or white suspension indicates prior atmospheric CO₂ exposure (carbamate salt formation), invalidating the reagent's purity.

Step 3: Base Addition (Acid Scavenging)

  • Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). This non-nucleophilic base will scavenge the HCl generated during the reaction, preventing premature Boc cleavage.

  • Validation Check: Spot a 1 µL aliquot of the reaction mixture on wet pH indicator paper; a localized pH of ~9–10 confirms sufficient basicity to neutralize generated acids and keep the secondary amine deprotonated and reactive.

Step 4: Electrophile Introduction

  • Action: Cool the mixture to 0 °C. Add the target acyl chloride dropwise over 10 minutes.

  • Validation Check: The immediate formation of a mild white fume (amine hydrochloride salt generation) and a slight exotherm (monitored via an external thermocouple remaining < 5 °C) validates the active amidation process.

Step 5: Boc-Integrity Verification (Post-Reaction)

  • Action: Quench the reaction with saturated aqueous NaHCO₃, extract into DCM, and perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

  • Validation Check: The product spot should not stain purple/pink with Ninhydrin at room temperature. A lack of color validates that the primary amine remains successfully Boc-protected and was not cleaved by transient acidic byproducts.

ReactivityPathway Core tert-butyl N-[1-(methylamino) propan-2-yl]carbamate Path1 Acidic Cleavage (TFA or HCl) Core->Path1 pH < 3 Path2 Electrophilic Coupling (Amidation/Alkylation) Core->Path2 Base + Electrophile Prod1 1,2-Diamine Salt (Deprotected) Path1->Prod1 Prod2 Boc-Protected Functionalized Intermediate Path2->Prod2

Divergent chemical reactivity pathways for the monoprotected diamine.

References

Sources

Foundational

Stereospecific Synthesis of (R)-tert-butyl N-[1-(methylamino)propan-2-yl]carbamate: A Technical Blueprint

Executive Summary & Strategic Rationale Chiral 1,2-diamines are privileged structural motifs ubiquitous in active pharmaceutical ingredients (APIs), asymmetric catalysis, and advanced materials [1]. The target molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Chiral 1,2-diamines are privileged structural motifs ubiquitous in active pharmaceutical ingredients (APIs), asymmetric catalysis, and advanced materials [1]. The target molecule, (R)-tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (often referred to as (R)-Boc-N-methyl-1,2-propanediamine), is a highly valuable chiral building block.

As a Senior Application Scientist, designing a scalable and stereochemically rigid synthesis for this molecule requires leveraging the "chiral pool." By utilizing (R)-Boc-alanine as the starting material, we bypass the need for complex asymmetric induction. The critical challenge lies in functionalizing the C1 position without compromising the stereochemical integrity of the adjacent C2 alpha-carbon. To achieve this, we employ a highly controlled three-phase sequence: Carboxyl Reduction , Hydroxyl Activation , and Regioselective Amination .

Mechanistic Pathway & Causality

The synthetic logic is governed by the necessity to avoid racemization at the C2 stereocenter.

  • Mixed Anhydride Reduction: Carboxylic acids resist mild reduction. While lithium aluminum hydride ( LiAlH4​ ) could reduce the acid, it risks partial cleavage of the Boc protecting group and potential racemization. Instead, we activate the acid using isobutyl chloroformate (IBCF) to form a mixed anhydride. This intermediate is highly electrophilic and can be rapidly reduced by sodium borohydride ( NaBH4​ ) in an aqueous environment at 0 °C.

  • Mesylation: The resulting primary alcohol ((R)-Boc-alaninol) is a poor leaving group. We activate it via sulfonylation using methanesulfonyl chloride (MsCl). The causality of running this at strictly 0 °C is to prevent the highly reactive mesylate from undergoing intramolecular cyclization (forming an oxazolidinone) or elimination [2].

  • Nucleophilic Substitution ( SN​2 ): The final step involves the displacement of the mesylate by methylamine. Because the reaction occurs exclusively at the primary C1 carbon via a classical SN​2 trajectory, the C2 stereocenter is completely unperturbed [3]. A massive stoichiometric excess of methylamine is utilized to statistically suppress over-alkylation, preventing the newly formed secondary amine from attacking another mesylate molecule to form a tertiary amine dimer.

SynthesisRoute SM (R)-Boc-Alanine Int1 (R)-Boc-Alaninol SM->Int1 1. IBCF, NMM 2. NaBH4, 0°C Int2 (R)-Boc-Alaninol Mesylate Int1->Int2 MsCl, Et3N DCM, 0°C Target (R)-tert-butyl N-[1-(methylamino) propan-2-yl]carbamate Int2->Target CH3NH2 (excess) THF, 60°C

Figure 1: Stereospecific 3-step synthetic workflow from (R)-Boc-Alanine to the target chiral diamine.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, incorporating built-in analytical checkpoints to ensure reaction success before proceeding to the next stage.

Phase I: Synthesis of (R)-Boc-Alaninol
  • Activation: Suspend (R)-Boc-Alanine (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere. Cool the flask to -15 °C using an ice/salt bath.

  • Anhydride Formation: Add N-methylmorpholine (NMM) (1.05 eq) followed dropwise by isobutyl chloroformate (IBCF) (1.05 eq). Validation Check: The immediate formation of a white precipitate (NMM·HCl salt) confirms the successful formation of the mixed anhydride. Stir for 30 minutes.

  • Reduction: Filter the precipitate rapidly under inert conditions. Add the cold filtrate dropwise to a vigorously stirring solution of NaBH4​ (2.0 eq) in H2​O (10 mL) maintained at 0 °C.

  • Workup: Stir for 1 hour. Validation Check: Gas evolution ( H2​ ) will cease, indicating the consumption of excess borohydride. Extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate under reduced pressure to yield a colorless oil.

Phase II: Mesylation of (R)-Boc-Alaninol
  • Preparation: Dissolve the crude (R)-Boc-alaninol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add Triethylamine ( Et3​N ) (1.5 eq)[2].

  • Sulfonylation: Cool the mixture to strictly 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 15 minutes [2].

  • Monitoring: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a single new spot ( Rf​≈0.5 ) visible under KMnO4​ stain.

  • Workup: Quench with ice water. Separate the layers and wash the organic phase with cold 1M HCl (to remove excess Et3​N ), saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate to yield the mesylate as a pale yellow solid [2].

Phase III: Amination to Target Diamine
  • Substitution: Dissolve the (R)-Boc-alaninol mesylate (1.0 eq) in a 2M solution of methylamine in THF (10.0 eq). Note: The 10-fold excess is mathematically required to prevent dimerization.

  • Thermal Activation: Seal the mixture in a pressure-rated reaction vessel. Heat to 60 °C and stir for 12 hours [3].

  • Purification: Cool to room temperature and carefully vent the vessel in a fume hood. Concentrate the mixture under reduced pressure to remove all volatile THF and excess methylamine.

  • Isolation: Dissolve the crude residue in DCM and wash with 1M NaOH to ensure the product is fully free-based. Purify via flash column chromatography using a highly polar eluent system (DCM/MeOH/ NH4​OH 90:9:1). Validation Check: The target compound will elute as a distinct fraction ( Rf​≈0.3 ) that stains intensely with Ninhydrin (indicating the presence of the secondary amine).

Quantitative Data & Analytical Checkpoints

To ensure reproducibility across laboratory environments, the following table consolidates the expected quantitative yields and critical nuclear magnetic resonance (NMR) markers for each intermediate.

Synthesis StepChemical TransformationExpected YieldKey Analytical Marker ( 1H NMR / TLC)
Step 1: Reduction (R)-Boc-Alanine (R)-Boc-Alaninol85 - 92%NMR: Disappearance of broad -COOH singlet (~11.0 ppm); appearance of -CH₂OH multiplet (~3.5 ppm).
Step 2: Mesylation (R)-Boc-Alaninol Mesylate90 - 95%NMR: Appearance of sharp, distinct 3H singlet at ~3.0 ppm (-OSO₂CH₃).
Step 3: Amination Mesylate Target Diamine75 - 85%NMR: Disappearance of mesylate singlet; appearance of N-CH₃ singlet at ~2.4 ppm. TLC: Ninhydrin positive spot at Rf​ 0.3.

References

  • Catalytic asymmetric synthesis of 1,2-diamines Source: Royal Society of Chemistry (Chem. Soc. Rev., 2024) URL:[Link]

  • Toward the Enantioselective Total Synthesis of Citrinadin A Source: The University of Texas at Austin (Martin Youngjin Pettersson, 2007) URL:[Link]

Exploratory

The Strategic Role of Carbamates as Protecting Groups in Complex Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals In the architecture of complex organic molecules—particularly in the realm of peptide therapeutics and macrocyclics—the precise control of molecular re...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the architecture of complex organic molecules—particularly in the realm of peptide therapeutics and macrocyclics—the precise control of molecular reactivity is non-negotiable. Amines, being highly nucleophilic, present a constant risk of unwanted side reactions, oligomerization, and degradation during synthetic sequences[1]. While simple amides might seem like an intuitive choice for amine masking, their extreme stability requires harsh cleavage conditions (strong aqueous acids at high temperatures) that are incompatible with delicate substrates[2].

As a Senior Application Scientist, I approach synthetic route design not merely as a sequence of steps, but as a system of controlled thermodynamic and kinetic environments. In this context, carbamates ( R−O−C(=O)−NR′R′′ ) represent the gold standard for amine protection. This whitepaper dissects the mechanistic causality behind carbamate utility, their role in orthogonal synthetic strategies, and provides self-validating protocols for their application.

The Mechanistic Causality: Why Carbamates?

The ubiquitous adoption of carbamates over simple amides or alkyl groups is driven by two fundamental chemical properties: tunable lability and stereochemical preservation .

Suppression of Oxazolone-Mediated Racemization

During peptide synthesis, the C-terminus of an amino acid must be activated (e.g., as an acid chloride or active ester) to facilitate coupling. If the N-terminus is protected by a standard acyl group (an amide), the nucleophilic carbonyl oxygen of the protecting group can intramolecularly attack the activated C-terminus. This forms an oxazolone (azlactone) intermediate[3].

The α -proton of the oxazolone ring is highly acidic. It rapidly dissociates, leading to the loss of chiral integrity at the α -carbon (racemization)[2].

The Carbamate Advantage: Carbamates possess an alkoxy group (-OR) adjacent to the carbonyl. The resonance electron donation from this alkoxy oxygen significantly reduces the nucleophilicity of the carbonyl oxygen. This electronic dampening makes oxazolone formation thermodynamically and kinetically unfavorable, thereby preserving the stereocenter of the amino acid during coupling[4].

Tunable Orthogonality

A protecting group is only as useful as its removal conditions. Carbamates offer a unique "plug-and-play" system where the nature of the R -group dictates the cleavage mechanism[1]. By selecting specific carbamates, chemists can design orthogonal systems—where one protecting group can be removed under specific conditions (e.g., acidic, basic, or reductive) without affecting others in the same molecule[3][5].

Orthogonality Start Multi-Protected Molecule (Fmoc, Boc, Cbz) Fmoc_Path 20% Piperidine / DMF (Base Cleavage) Start->Fmoc_Path Boc_Path TFA / DCM (Acid Cleavage) Start->Boc_Path Cbz_Path H2, Pd/C (Hydrogenolysis) Start->Cbz_Path Fmoc_Result Free Amine 1 (Boc & Cbz intact) Fmoc_Path->Fmoc_Result Boc_Result Free Amine 2 (Fmoc & Cbz intact) Boc_Path->Boc_Result Cbz_Result Free Amine 3 (Fmoc & Boc intact) Cbz_Path->Cbz_Result

Caption: Orthogonal deprotection logic for Fmoc, Boc, and Cbz carbamate groups.

The "Big Three" Carbamates: Mechanistic Profiles

The modern synthetic repertoire relies heavily on three primary carbamates: Boc , Fmoc , and Cbz .

tert-Butoxycarbonyl (Boc)
  • Mechanism of Cleavage: Acid-labile. Treatment with strong acids like Trifluoroacetic Acid (TFA) protonates the carbamate. The bulky, electron-rich tert-butyl group facilitates the formation of a highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas. The remaining carbamic acid spontaneously decarboxylates into CO2​ and the free amine[1][3].

  • Causality in Application: Because it requires strong acid, Boc is often used for side-chain protection in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing the backbone to be elongated under basic conditions without premature side-chain deprotection[6][]. In Boc-SPPS, nucleophilic scavengers (like thiols) must be added during cleavage to prevent the generated tert-butyl cations from alkylating sensitive residues like Tryptophan or Cysteine[3].

Fluorenylmethyloxycarbonyl (Fmoc)
  • Mechanism of Cleavage: Base-labile (specifically secondary amines). Fmoc cleavage proceeds via an E1cB mechanism. A mild base, typically 20% piperidine in DMF, abstracts the uniquely acidic proton at the C9 position of the fluorene ring[1][]. This forms a stabilized aromatic cyclopentadienyl-type anion, which undergoes β -elimination to yield dibenzofulvene and a carbamate ion (which decarboxylates)[8].

  • Causality in Application: The byproduct, dibenzofulvene, is highly reactive and will polymerize or re-alkylate the free amine. Piperidine acts not only as the base but also as a scavenger, reacting with dibenzofulvene to form a stable, UV-active adduct. This UV activity is critical for real-time reaction monitoring[8].

Carboxybenzyl (Cbz or Z)
  • Mechanism of Cleavage: Labile to hydrogenolysis. Discovered by Bergmann and Zervas in 1932, Cbz is cleaved using hydrogen gas ( H2​ ) over a Palladium on Carbon (Pd/C) catalyst[3]. The catalytic reduction cleaves the benzyl-oxygen bond, yielding toluene and carbamic acid.

  • Causality in Application: Cbz is highly valuable in solution-phase synthesis because its removal occurs at a neutral pH, completely sparing both acid-sensitive (Boc) and base-sensitive (Fmoc) functional groups[3][6].

Quantitative Comparison Matrix
Protecting GroupLability / Cleavage ReagentCleavage ByproductsOrthogonal ToPrimary Application
Boc Strong Acid (TFA, HCl)Isobutylene, CO2​ Fmoc, Cbz, AllocSPPS side-chains; Solution-phase
Fmoc Mild Base (20% Piperidine)Dibenzofulvene adduct, CO2​ Boc, Cbz, AllocSPPS α -amine protection
Cbz (Z) Hydrogenolysis ( H2​ , Pd/C)Toluene, CO2​ Boc, FmocSolution-phase synthesis

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental protocols must not be blind recipes. They must incorporate built-in validation checkpoints to confirm success before proceeding to the next synthetic step.

Protocol: Fmoc Deprotection and Coupling in SPPS

This workflow utilizes UV spectrophotometry and colorimetric assays to create a closed-loop validation system.

Materials: Fmoc-Amino Acid-Resin, 20% Piperidine in DMF, Fmoc-AA-OH, HBTU (activator), DIPEA (base), DMF, Kaiser Test Kit (Ninhydrin, Phenol, KCN).

Step-by-Step Methodology:

  • Deprotection: Suspend the Fmoc-AA-Resin in 20% Piperidine/DMF (10 mL per gram of resin). Agitate for 15 minutes.

  • In-Process Validation 1 (UV Monitoring): Collect the cleavage cocktail filtrate. Measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms Fmoc removal. If absorbance is flat, deprotection failed.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling: Pre-activate the next Fmoc-AA-OH (3 equivalents) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to the resin and agitate for 45 minutes.

  • In-Process Validation 2 (Kaiser Test): Take a few beads of the resin, wash with DCM, and apply the Kaiser test reagents. Heat at 100°C for 3 minutes.

    • Result: A yellow/colorless solution indicates complete coupling (no free primary amines). A dark blue solution indicates incomplete coupling; the coupling step must be repeated before proceeding.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect UV_Check UV Monitor (301 nm) Dibenzofulvene adduct Deprotect->UV_Check Wash DMF Wash UV_Check->Wash Couple Coupling (Fmoc-AA-OH + Activator) Wash->Couple Kaiser Kaiser Test (Colorimetric Check) Couple->Kaiser Kaiser->Deprotect If Yellow (Success) Kaiser->Couple If Blue (Incomplete)

Caption: Self-validating Fmoc solid-phase peptide synthesis (SPPS) workflow.

Protocol: Solution-Phase Boc Protection of a Primary Amine

This protocol utilizes Thin-Layer Chromatography (TLC) and specific staining for validation.

Materials: Primary amine substrate, Di-tert-butyl dicarbonate ( Boc2​O ), Triethylamine (TEA), Dichloromethane (DCM), Ninhydrin stain.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere ( N2​ ).

  • Base Addition: Add TEA (1.5 eq) to the solution and stir for 5 minutes at 0°C (ice bath).

  • Reagent Addition: Slowly add Boc2​O (1.1 eq) dropwise. The reaction will evolve CO2​ gas. Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Validation (TLC & Staining): Spot the reaction mixture alongside the starting amine on a silica TLC plate. Elute with an appropriate solvent (e.g., Hexanes/EtOAc).

    • Staining: Dip the plate in Ninhydrin stain and heat. The starting primary amine will stain bright pink/purple. The successfully Boc-protected product will not stain with Ninhydrin (as it is no longer a primary amine), but will be visible under short-wave UV (if UV-active) or with a general stain like PMA.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Conclusion

The selection of a protecting group is the architectural foundation of any synthetic route. Carbamates—specifically Fmoc, Boc, and Cbz—provide an unparalleled combination of stereochemical protection (by preventing oxazolone formation) and orthogonal cleavage conditions[2][4][5]. By understanding the mechanistic causality behind their lability, and by implementing self-validating protocols, researchers can execute highly complex, multi-step syntheses with maximized yield and absolute stereochemical fidelity.

References
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at:[Link]

  • Lokey Lab Protocols (Wikidot). Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at:[Link]

  • Chemical Reviews (ACS Publications). Amino Acid-Protecting Groups. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Boc Protection Using tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate

Executive Summary tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate is a highly versatile, mono-Boc protected diamine building block. It is a critical intermediate in the synthesis of complex pharmaceutical agents, nota...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate is a highly versatile, mono-Boc protected diamine building block. It is a critical intermediate in the synthesis of complex pharmaceutical agents, notably diaminoalkane-based aspartic protease inhibitors and selective serine/threonine kinase inhibitors .

Working with this molecule often requires a dual understanding of its chemistry: (1) how to regioselectively synthesize it from its parent diamine, and (2) how to utilize it as a substrate for exhaustive orthogonal protection (di-Boc formation) prior to harsh downstream coupling reactions. This application note details the mechanistic causality, step-by-step protocols, and self-validating quality control metrics for both workflows.

Mechanistic Causality & Reaction Design

The Challenge of Regioselective Mono-Boc Protection

The parent molecule, N1 -methylpropane-1,2-diamine, contains two reactive sites: a primary amine at C2 and a secondary methylamine at C1. While primary amines are inherently more nucleophilic, the alpha-branching at C2 introduces steric bulk that competes with the secondary amine's reactivity.

To achieve high regioselectivity for the primary amine (yielding the title compound), the reaction must be kinetically controlled at cryogenic temperatures (-78 °C). At this temperature, the kinetic preference for the less sterically hindered trajectory of the primary amine dominates, suppressing the formation of di-Boc or regioisomeric byproducts. (Note: For absolute regioselectivity at an industrial scale, an alternative aziridine ring-opening strategy using (R)-tert-butyl 2-methylaziridine-1-carboxylate and methylamine is often employed ).

Exhaustive Secondary Amine Protection

When using tert-butyl N-[1-(methylamino)propan-2-yl]carbamate as a substrate, researchers often need to protect the remaining secondary amine. Because the secondary methylamino group is moderately hindered and less nucleophilic, standard Boc2​O addition is sluggish. To overcome this, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks Boc2​O to generate a highly reactive N-Boc-pyridinium intermediate, which efficiently drives the transfer of the Boc group to the secondary amine, ensuring complete conversion.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate

Objective: Selective mono-Boc protection of the primary amine.

  • Preparation: Dissolve N1 -methylpropane-1,2-diamine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Controlled Addition: Dissolve di-tert-butyl dicarbonate ( Boc2​O , 10.0 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise over 1 hour using a syringe pump. Causality: Slow addition prevents local concentration spikes that lead to di-Boc over-protection.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then remove the bath and allow the system to slowly warm to room temperature over an additional 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography using a gradient of DCM:MeOH:Et3N (90:9:1) to yield the pure mono-Boc product.

Self-Validation Criteria (QC):

  • Colorimetric Assay: Spot the purified product on a TLC plate, apply Ninhydrin stain, and heat. A distinct blue/purple spot must appear, confirming the presence of the unreacted secondary (methylamino) group.

  • Mass Spectrometry: LC-MS (ESI+) must exhibit a dominant peak at m/z 189.1 [M+H]+ .

Protocol B: Exhaustive Protection to the Di-Boc Derivative

Objective: Full protection of the secondary amine using the title compound as a substrate.

  • Preparation: Dissolve tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (5.0 mmol) in anhydrous DCM (25 mL) at room temperature.

  • Catalyst & Base Addition: Add N,N -diisopropylethylamine (DIPEA, 7.5 mmol, 1.5 eq) followed by a catalytic amount of DMAP (0.5 mmol, 0.1 eq).

  • Reagent Addition: Add Boc2​O (6.0 mmol, 1.2 eq) in one single portion. Causality: Because the primary amine is already protected, rapid addition at room temperature is safe and drives the sluggish secondary amine reaction forward.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with 1M aqueous citric acid (20 mL) to selectively protonate and remove DMAP and DIPEA into the aqueous layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over MgSO4​ , and concentrate to yield the fully protected di-Boc derivative.

Self-Validation Criteria (QC):

  • Colorimetric Assay: The fully protected derivative lacks free N-H protons. A negative Ninhydrin stain (no color change upon heating) confirms complete conversion.

  • Mass Spectrometry: LC-MS (ESI+) must exhibit a dominant peak at m/z 289.2 [M+H]+ . Any residual peak at m/z 189.1 indicates an incomplete reaction.

Quantitative Data & Quality Control Metrics

ParameterProtocol A (Mono-Boc Synthesis)Protocol B (Di-Boc Formation)
Substrate N1 -methylpropane-1,2-diaminetert-butyl N-[1-(methylamino)propan-2-yl]carbamate
Reagents Boc2​O (1.0 eq) Boc2​O (1.2 eq), DIPEA (1.5 eq), DMAP (0.1 eq)
Solvent Anhydrous DCMAnhydrous DCM
Temperature -78 °C RTRoom Temperature
Reaction Time 4 hours12 hours
Expected Yield 75 - 82%> 90%
QC: LC-MS [M+H]+ m/z 189.1m/z 289.2
QC: Ninhydrin Stain Positive (Blue/Purple)Negative (No color change)

Workflow Visualization

Boc_Protection_Workflow Diamine N1-methylpropane-1,2-diamine (Parent Diamine) Boc2O_1 Boc2O (1.0 eq), DCM -78°C to RT Diamine->Boc2O_1 Selective Primary Amine Protection MonoBoc tert-butyl N-[1-(methylamino) propan-2-yl]carbamate QC: Ninhydrin (+), m/z 189 Boc2O_1->MonoBoc Boc2O_2 Boc2O (1.2 eq), DIPEA DMAP (cat.), DCM MonoBoc->Boc2O_2 Exhaustive Secondary Amine Protection DiBoc Di-Boc Derivative QC: Ninhydrin (-), m/z 289 Boc2O_2->DiBoc

Reaction pathway for selective mono-Boc and subsequent di-Boc protection with QC validation.

References

  • Diaminoalkane aspartic protease inhibitors. WIPO (PCT)
  • Serine/threonine kinase inhibitors.
Application

Application Note: HPLC Purity Analysis of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Chemical Profiling & Analytical Challenges The compound tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Chemical Profiling & Analytical Challenges

The compound tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a Boc-protected aliphatic diamine derivative widely used as a pharmaceutical intermediate and chiral building block. Designing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents two distinct physicochemical challenges:

  • Lack of a Strong Chromophore: The molecule consists of an aliphatic propyl chain, a secondary amine (methylamino group), and a neutral carbamate (Boc group). It lacks conjugated pi-systems or aromatic rings, meaning it exhibits negligible UV absorbance above 220 nm. Direct UV detection requires monitoring at low wavelengths (typically 205–210 nm), which is highly susceptible to baseline drift from mobile phase absorbance [2].

  • High Basicity & Silanol Activity: The secondary methylamino group is highly basic (pKa ~10.0). Under standard acidic or neutral HPLC conditions, this amine is fully protonated. Protonated amines interact strongly with residual, negatively charged silanol groups on standard silica-based stationary phases, leading to severe peak tailing, poor resolution, and inaccurate quantitation. Furthermore, the Boc protecting group is sensitive to prolonged exposure to strong acids, risking on-column degradation [1].

To overcome these challenges, this guide details two orthogonal, self-validating methodologies: a modern HPLC-CAD (Charged Aerosol Detection) approach and a legacy HPLC-UV approach.

Methodological Strategy & Causality

Why Charged Aerosol Detection (CAD)?

For compounds lacking a UV chromophore, CAD is the modern gold standard. Unlike UV, which relies on light absorption, CAD measures the physical mass of non-volatile analytes after the mobile phase is nebulized and evaporated. This provides a uniform response independent of the molecule's optical properties. Furthermore, CAD allows the use of mass-spectrometry-compatible, volatile buffers without the optical baseline drift associated with low-wavelength UV gradients[3].

Controlling Peak Tailing: The pH Strategy

To prevent the basic secondary amine from interacting with residual silanols, we must manipulate the mobile phase pH.

  • In Method A (CAD): We utilize a high-pH volatile buffer (Ammonium Bicarbonate, pH 10.0). At pH 10.0, the secondary amine is partially to fully deprotonated (neutralized), eliminating ionic interactions with the column and ensuring sharp, symmetrical peaks. This requires a hybrid-silica column (e.g., Waters XBridge) designed to withstand high pH.

  • In Method B (UV): We utilize a low-pH mobile phase (0.1% Phosphoric acid, pH ~2.1). This fully protonates the amine but simultaneously protonates (neutralizes) the silanol groups on the silica surface, minimizing secondary interactions. Phosphoric acid is chosen over Trifluoroacetic acid (TFA) because TFA absorbs strongly at 210 nm and causes severe baseline drift during gradient elution [4].

Workflow Step1 Sample Prep: Dissolve in 50:50 H2O:MeCN Step2 Choose Detection Method Step1->Step2 CAD HPLC-CAD (Volatile Buffer, pH 10) Step2->CAD Preferred UV HPLC-UV 210 nm (0.1% H3PO4, pH 2.1) Step2->UV Alternative Eval System Suitability: Tailing < 1.5, Resolution > 2.0? CAD->Eval UV->Eval Pass Proceed to Purity Analysis Eval->Pass Yes Fail Troubleshoot: Check pH or Column Integrity Eval->Fail No

Analytical workflow for method selection and system suitability evaluation.

Experimental Protocols

Method A: HPLC-CAD (Primary Stability-Indicating Method)

This method is highly recommended for accurate mass-balance purity determination and relies on a volatile high-pH buffer.

Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.1 using dilute Ammonium Hydroxide. (Causality: Volatile buffer required for CAD; high pH neutralizes the basic amine to prevent tailing).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detector Settings (CAD): Evaporation Temperature: 35 °C; Data Collection Rate: 10 Hz; Filter: 3.6 s.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar impurities)

  • 2.0 - 12.0 min: 5% to 95% B (Linear gradient for purity profiling)

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Method B: HPLC-UV at 210 nm (Alternative Legacy Method)

Use this method if CAD or ELSD is unavailable. It relies on low-wavelength UV detection and a highly deactivated stationary phase.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex EVO C18, 4.6 x 150 mm, 2.6 µm (Core-shell technology for high efficiency).

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in HPLC grade water. (Causality: Provides a highly transparent UV baseline at 210 nm compared to TFA, while masking silanols).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL (Causality: Increased volume compensates for the compound's weak molar absorptivity).

  • Detector: UV/Vis or DAD set to 210 nm (Reference wavelength: Off).

Gradient Program:

  • 0.0 - 15.0 min: 2% to 60% B

  • 15.0 - 17.0 min: 60% to 95% B

  • 17.0 - 20.0 min: 95% B

  • 20.1 - 25.0 min: 2% B

System Suitability & Validation Data

A robust analytical protocol must be a self-validating system . Before analyzing unknown batches, the system's resolving power must be proven. Analysts are required to prepare a "Resolution Standard" containing the intact API (tert-butyl N-[1-(methylamino)propan-2-yl]carbamate) spiked with 1% of its primary degradation product: the fully deprotected diamine (1-(methylamino)propan-2-amine).

The method is only considered valid if the resolution ( Rs​ ) between the highly polar deprotected diamine and the lipophilic Boc-protected API is ≥2.0 .

Quantitative Data Summary
Validation ParameterMethod A (HPLC-CAD)Method B (HPLC-UV 210 nm)
Expected Retention Time (API) ~8.5 min~6.2 min
Expected RT (Deprotected Diamine) ~2.1 min~1.8 min
Tailing Factor (USP) 1.0 - 1.1 (Excellent)1.2 - 1.4 (Acceptable)
Theoretical Plates (N) > 12,000> 9,000
Signal-to-Noise (S/N) at 0.1% Level > 20:1~ 5:1
Baseline Stability (Gradient) Flat, uniform responseSlight upward drift expected

Sample Stability & Degradation Mechanisms

When preparing samples for analysis, diluent choice is critical. Boc-protected diamines are highly susceptible to acid-catalyzed deprotection [1]. If samples are dissolved in unbuffered, highly acidic diluents (e.g., neat TFA or 0.1 N HCl) and left in the autosampler for extended periods, the Boc group will cleave, artificially lowering the reported purity of the batch [4].

Sample Preparation Directive: Always dissolve samples in a neutral diluent (e.g., 50:50 Water:Acetonitrile) and store autosampler vials at 4 °C to arrest hydrolytic degradation.

Degradation Intact tert-butyl N-[1-(methylamino) propan-2-yl]carbamate Stress Acidic Stress (pH < 2.0) Intact->Stress Exposure Inter Unstable Carbamic Acid Stress->Inter Hydrolysis Product 1-(methylamino)propan-2-amine + CO2 + Isobutylene Inter->Product Decarboxylation

Acid-catalyzed degradation pathway of the Boc-protected diamine.

References

  • Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. ThermoFisher.
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
Method

Advanced LC-MS/MS Protocol for the Detection and Quantitation of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate

Executive Summary & Analytical Rationale tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (C₉H₂₀N₂O₂, Monoisotopic Mass: 188.1525 Da) is a critical Boc-protected diamine intermediate frequently utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (C₉H₂₀N₂O₂, Monoisotopic Mass: 188.1525 Da) is a critical Boc-protected diamine intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Because aliphatic amines and carbamates lack a strong UV-absorbing chromophore, traditional LC-UV methods often fail to achieve the required sensitivity for trace-level impurity detection or pharmacokinetic monitoring. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard, providing the necessary molecular specificity and sensitivity for rapid and accurate analysis[].

This application note details a highly robust, self-validating LC-MS/MS methodology designed for researchers and drug development professionals.

Workflow A 1. Sample Preparation (Dilution & Matrix Spike) B 2. Chromatographic Separation (UPLC C18 Column) A->B C 3. Electrospray Ionization (ESI+ Mode) B->C D 4. Tandem Mass Spectrometry (MRM Detection) C->D E 5. Data Processing & Self-Validation D->E

Fig 1. End-to-end LC-MS/MS analytical workflow with integrated self-validation steps.

Physicochemical Profiling & Methodological Causality

To design a robust analytical method, every experimental parameter must be grounded in the molecule's physicochemical properties.

Ionization Strategy (ESI+)

The analyte features a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a basic secondary methylamino group. The secondary amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice.

  • Causality of Mobile Phase Selection: We utilize 0.1% Formic Acid (FA) as the aqueous modifier. While Boc groups are acid-labile and typically require strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection[2], the dilute 0.1% FA provides sufficient protons for ionization without causing in-source or on-column deprotection during the short chromatographic run. Furthermore, FA avoids the severe ion suppression typically caused by TFA in ESI+ mode, ensuring maximum detector sensitivity[3].

Fragmentation Dynamics (MS/MS)

During Collision-Induced Dissociation (CID), Boc-protected amines exhibit highly predictable fragmentation. The primary pathways involve the loss of isobutylene (-56 Da) and carbon dioxide (-44 Da) from the Boc group[4].

Fragmentation M Precursor Ion [M+H]+ m/z 189.16 F1 Fragment Ion 1 Loss of Isobutylene (-56 Da) m/z 133.10 M->F1 CID (Low CE) F2 Fragment Ion 2 Loss of Boc (-100 Da) m/z 89.08 M->F2 CID (Med CE) F3 Fragment Ion 3 Immonium Cleavage m/z 58.06 M->F3 CID (High CE) F1->F2 Loss of CO2 (-44 Da)

Fig 2. Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols

Reagents and Materials
  • Analyte: tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (Reference Standard, >99% purity).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile (ACN).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The hybrid organic-inorganic BEH particle minimizes secondary interactions with basic amines, preventing the peak tailing commonly seen on standard silica C18 columns.

Step-by-Step Sample Preparation

This protocol employs a "dilute-and-shoot" methodology suitable for reaction monitoring or API impurity profiling.

  • Stock Solution Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of ACN to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Standard Dilution: Dilute the stock solution in 50:50 Water:ACN to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction: For reaction mixtures, crash out high-molecular-weight proteins/polymers by adding 3 volumes of cold ACN to 1 volume of the sample.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitants.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic Setup (UHPLC)

Table 1: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.000.4095.05.0
0.500.4095.05.0
3.000.4010.090.0
4.000.4010.090.0
4.100.4095.05.0
5.500.4095.05.0
Mass Spectrometry Setup (Triple Quadrupole)

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing ESI+. Capillary voltage is set to 3.0 kV, and the desolvation temperature is 400°C.

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Transitions

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quantifier 189.289.1502015
Qualifier 1 189.2133.1502010
Qualifier 2 189.258.1502025

Self-Validating Quality Control Framework

To guarantee trustworthiness, this protocol functions as a self-validating system. The analytical batch must be structured to automatically flag instrument drift, matrix effects, or carryover.

Step-by-Step Batch Sequence:

  • Double Blank (Solvent only): Verifies baseline noise.

  • System Suitability Test (SST): Inject a 10 ng/mL standard. The run is only valid if the Signal-to-Noise (S/N) ratio of the quantifier transition is >10, and the retention time matches the reference ±0.1 min.

  • Calibration Curve: Inject standards from lowest to highest concentration to prevent carryover.

  • Quality Control (QC) Bracketing: Inject a mid-level QC sample every 10 unknown samples.

Table 3: Method Validation Acceptance Criteria

ParameterAcceptance CriteriaCausality / Rationale
Carryover < 20% of LLOQ in blankEnsures high-concentration samples do not cause false positives in subsequent runs.
Linearity R² > 0.995Confirms proportional detector response across the dynamic range.
Precision (CV%) < 15% (QC levels)Validates the reproducibility of the extraction and injection process.
Accuracy 85% - 115% of nominalEnsures the quantitative values reflect true analyte concentration, accounting for matrix suppression.

References

  • BenchChem. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." Benchchem.com.
  • CDC Stacks. "UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and BMAA." J Chromatogr B Analyt Technol Biomed Life Sci.
  • PubMed. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry." National Institutes of Health.
  • BOC Sciences. "LC-MS-Based Rapid and Accurate Drug Impurity Analysis." BOC Sciences.

Sources

Application

Column chromatography purification of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

An In-Depth Guide to the Column Chromatography Purification of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detail...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Column Chromatography Purification of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and the underlying scientific rationale for the purification of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate via silica gel column chromatography. This N-Boc protected diamine is a crucial intermediate in various synthetic pathways, and its purity is paramount for the success of subsequent reactions. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing separation efficiency, mitigating common issues like peak tailing, and ensuring the isolation of a high-purity product. We will delve into the causality behind the selection of stationary and mobile phases, provide a step-by-step experimental workflow, and present a troubleshooting guide for common challenges.

Introduction and Purification Rationale

tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate is a chiral building block containing both a protected primary amine (as a tert-butoxycarbonyl, or Boc, carbamate) and an unprotected secondary amine. The differential reactivity and polarity of these two functional groups are central to its utility in multi-step organic synthesis. However, synthetic routes often yield a crude product containing unreacted starting materials, di-protected by-products, and other impurities.

Column chromatography is the method of choice for purifying this compound on a laboratory scale.[1][2] The technique exploits the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a less polar mobile phase.[1] The Boc group significantly reduces the polarity of the primary amine, making the molecule amenable to silica gel chromatography. However, the presence of the basic secondary methylamine group (pKa ~10-11) necessitates a carefully designed mobile phase to prevent undesirable interactions with the acidic silanol groups (Si-OH) on the silica surface, which can lead to significant peak tailing and poor separation. This guide addresses this challenge directly by incorporating a basic additive into the eluent system.

Physicochemical Properties of the Analyte

Understanding the properties of the target molecule is critical for designing an effective purification strategy.

PropertyValueSource
IUPAC Name tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
Molecular Formula C₉H₂₀N₂O₂[3]
Molecular Weight 188.27 g/mol PubChem
Predicted XlogP 0.9[3]
Key Features - One Boc-protected amine (less polar, non-basic) - One secondary amine (polar, basic) - Chiral center

The molecule's moderate polarity and basic character dictate the choice of a normal-phase chromatography setup with a modified mobile phase.

Chromatographic Method Development: The "Why"

Stationary Phase Selection

Silica Gel (SiO₂, 60-120 mesh): Standard grade silica gel is the stationary phase of choice for this application. Its key advantages include:

  • High Polarity: The surface is rich in acidic silanol groups, which interact strongly with polar functional groups.

  • Cost-Effectiveness: It is an economical choice for preparative scale purification.

  • Versatility: It is compatible with a wide range of organic solvents.

The primary interaction mechanism is adsorption, where more polar compounds adsorb more strongly to the silica surface and thus elute later.[1]

Mobile Phase Selection and Optimization

The selection of the mobile phase (eluent) is the most critical parameter for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is highly recommended.

  • Solvent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is an effective choice.

    • DCM: A relatively non-polar solvent that helps to move less polar compounds through the column.

    • Methanol (MeOH): A highly polar solvent that is effective at eluting compounds that bind more strongly to the silica, such as those containing N-H bonds.

  • The Critical Role of a Basic Additive: The secondary amine in the target molecule is basic and will be protonated by the acidic silanol groups on the silica surface. This strong ionic interaction causes significant peak tailing, poor resolution, and potentially irreversible adsorption. To overcome this, a small amount of a volatile base is added to the mobile phase.

    • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH): Typically added at a concentration of 0.5% to 1% (v/v). The basic additive neutralizes the acidic sites on the silica gel, ensuring that the target amine remains in its neutral, less polar form and elutes symmetrically.

A typical gradient might start at 1-2% MeOH in DCM and gradually increase to 5-10% MeOH, always maintaining the 0.5-1% basic additive concentration.

Detailed Experimental Protocol

This protocol outlines the purification of crude tert-butyl N-[1-(methylamino)propan-2-yl]carbamate on a 20-gram scale. Adjust column size and solvent volumes accordingly for different scales.

Materials and Reagents
Material/ReagentGrade/Specification
Crude Product~20 g
Silica Gel60-120 mesh
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Triethylamine (TEA)Reagent Grade
HexanesTechnical Grade (for slurry packing)
TLC PlatesSilica gel 60 F₂₅₄
Ninhydrin Stain0.3g ninhydrin, 100mL n-butanol, 3mL acetic acid
Glass Chromatography Column5 cm diameter, 50 cm length
Round Bottom FlasksVarious sizes
Rotary EvaporatorStandard laboratory grade
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Eluent & Slurry B Pack Column A->B C Prepare & Load Sample B->C D Run Gradient Elution C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for column chromatography purification.

Step-by-Step Procedure

Step 1: Column Packing (Wet Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the stopcock outlet. Add a 1 cm layer of sand.

  • In a separate beaker, prepare a slurry by mixing ~200 g of silica gel with a low-polarity solvent like 20% ethyl acetate in hexanes. Stir until a homogenous, pourable slurry is formed.

  • With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure even packing and remove air bubbles. Add more slurry as needed until the silica bed is ~30 cm high.

  • Finish with a 1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Drain the packing solvent until it is just level with the top sand layer. Never let the column run dry.

Step 2: Sample Preparation and Loading

  • Dissolve the crude product (~20 g) in a minimal amount of DCM (e.g., 20-30 mL).

  • To this solution, add ~5 g of silica gel ("dry loading"). Mix well and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample powder to the top of the packed column, creating an even layer.

Step 3: Elution and Fraction Collection

  • Prepare your eluents. For a 1 L preparation:

    • Eluent A (Starting): 980 mL DCM + 20 mL MeOH + 10 mL TEA (2% MeOH, 1% TEA)

    • Eluent B (Ending): 900 mL DCM + 100 mL MeOH + 10 mL TEA (10% MeOH, 1% TEA)

  • Carefully add Eluent A to the column, filling the space above the sand.

  • Open the stopcock and begin collecting fractions (e.g., 50 mL per fraction) into test tubes or flasks. Maintain a constant flow rate.

  • Gradually increase the polarity of the eluent by slowly adding Eluent B to your solvent reservoir.

  • Monitor the elution process throughout.

Step 4: Fraction Analysis

  • Use Thin Layer Chromatography (TLC) to analyze the collected fractions.

  • TLC System: 95:5 DCM:MeOH + 0.5% TEA.

  • Spot every few fractions on a TLC plate. Also spot your crude starting material for comparison.

  • Develop the plate, let it dry, and visualize the spots. The secondary amine of the product will be visible with a ninhydrin stain (typically appearing as a yellow or purple spot after heating).

  • Identify the fractions that contain the pure product, which should appear as a single spot with a consistent Rf value.

Step 5: Isolation

  • Combine the fractions identified as pure.

  • Remove the solvent using a rotary evaporator. Co-evaporation with toluene can help remove residual triethylamine.[4]

  • Place the resulting oil or solid under high vacuum to remove any final traces of solvent.

  • Obtain the final mass and calculate the yield. Characterize the product using appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Spots - Column was overloaded. - Eluent polarity increased too quickly. - Poor column packing (channels).- Use a larger column or less sample. - Use a shallower gradient. - Repack the column carefully.
Significant Peak Tailing on TLC/Column - Insufficient basic additive in the eluent. - Highly acidic silica gel.- Increase TEA or NH₄OH concentration to 1-1.5%. - Use neutralized silica gel if the problem persists.
Product Not Eluting from Column - Eluent polarity is too low.- Increase the percentage of Methanol in the eluent significantly (e.g., to 15-20%).
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica bed.- This is often irreversible. The column must be repacked. Always keep the silica bed wet.

Conclusion

The purification of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate by silica gel column chromatography is a highly effective method when properly executed. The key to success lies in understanding the dual-functionality of the molecule—specifically, mitigating the basicity of the secondary amine through the use of a modified mobile phase. The protocol described herein, which combines a DCM/MeOH gradient with a triethylamine additive, provides a robust and reliable method for obtaining this valuable synthetic intermediate in high purity. Careful column packing and diligent TLC analysis are essential for maximizing both yield and purity.

References

  • Benchchem. (n.d.). selection of chiral stationary phases for amphetamine analogue separation.
  • Campbell, J. L., Le, N. D., & Britz-McKibbin, P. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 31(1), 234-243.
  • Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines. Retrieved from [Link]

  • Moore, I., Sakuma, T., Herrera, M. J., & Kuntz, D. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. Retrieved from [Link]

  • Coles, C. D., & Huestis, M. A. (2018). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of Analytical Toxicology, 42(7), 469–478.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate. PubChem. Retrieved from [Link]

  • Boumoud, T., Gaval, A., Roisnel, T., & Abarbri, M. (2017). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 22(10), 1639.
  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl [(1S)-1-cyano-2-methylpropyl]carbamate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Characterization of Boc-NH-(CH2)7-NH2.
  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-190.
  • National Center for Biotechnology Information. (n.d.). Tert-butyl n-[(2s)-1-(methylamino)propan-2-yl]carbamate. PubChem. Retrieved from [Link]

  • Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382.
  • Sharma, G., Kumar, A., & Sharma, S. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ChemistrySelect, 4(41), 12155-12160.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Salve, V. E., & Swami, D. V. (2012). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 56(4), 456-459.
  • Ghosh, A., & Sahoo, S. (2012). Synthesis, purification and characterization of some Boc-amino acids and their coupled products. Der Pharma Chemica, 4(3), 1045-1050.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121.
  • Galdino, P. M., de Oliveira, M. A. L., & de Souza, R. O. M. A. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1145-1147.
  • Sriram, D., & Yogeeswari, P. (2010).
  • CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.
  • Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1382.
  • de Souza, R. O. M. A., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 7894-7905.
  • Corbin, J. L. (1988). A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. Analytical Biochemistry, 175(2), 482-491.
  • LibreTexts. (2019, December 31). B. Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Column chromatography | Chemical processes | MCAT | Khan Academy [Video]. YouTube. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate in Solid-Phase Synthesis

Abstract The strategic incorporation of N-methylated and diamine-containing moieties is a cornerstone of modern medicinal chemistry, offering a proven pathway to enhance the pharmacokinetic profiles of peptide and small...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of N-methylated and diamine-containing moieties is a cornerstone of modern medicinal chemistry, offering a proven pathway to enhance the pharmacokinetic profiles of peptide and small molecule therapeutics. These modifications can confer improved metabolic stability, cell permeability, and binding affinity.[1][2] This document provides a comprehensive technical guide on the application of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate , a versatile bifunctional building block, in solid-phase synthesis (SPS). We will explore its integration into synthetic workflows via direct acylation and reductive amination, providing detailed, field-proven protocols. The underlying chemical principles, optimization strategies, and troubleshooting for these advanced applications are discussed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Reagent Overview and Strategic Considerations

Chemical Structure and Properties

tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate is a chiral diamine derivative where one amino group is protected by a tert-butoxycarbonyl (Boc) group and the other is a secondary, N-methylated amine.

Figure 1: Structure of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate.

The key features of this reagent are:

  • Nucleophilic Secondary Amine: The N-methylamino group serves as the reactive handle for covalent attachment to a solid-supported substrate. Its secondary nature presents steric hindrance compared to a primary amine, necessitating optimized coupling conditions.[2]

  • Acid-Labile Boc Protecting Group: The Boc group provides orthogonal protection, stable to a wide range of reaction conditions used in Fmoc-based synthesis but readily cleaved with moderate to strong acids like trifluoroacetic acid (TFA).[3] This allows for selective deprotection at a later synthetic stage.

Strategic Applications in Synthesis

This building block is primarily used to introduce a flexible, N-methylated diamine spacer into a target molecule. This motif is valuable for:

  • Peptidomimetics: Acting as a surrogate for a dipeptide unit to increase resistance to proteolytic degradation.[4][5]

  • Linker Chemistry: Connecting different pharmacophores or attaching a payload to a targeting moiety in antibody-drug conjugates (ADCs).

  • Scaffold Decoration: Providing a branch point for the synthesis of combinatorial libraries.

Core Application Protocols

We present two primary, robust protocols for incorporating this building block using solid-phase techniques.

Application 1: Solid-Phase Acylation of the Secondary Amine

This protocol describes the coupling of the building block to a carboxylic acid that is pre-loaded onto a solid support. The challenge of acylating the sterically hindered secondary amine is overcome by using a potent coupling reagent.

workflow1 cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_cleavage Cleavage & Deprotection Resin Start: Carboxylic Acid on Solid Support (e.g., Wang Resin) Swell Swell Resin (DMF or DCM) Resin->Swell Activate Activate COOH Group: Add Coupling Reagent (e.g., HATU/DIEA) Swell->Activate Couple Add Building Block; Incubate (2-4h) Activate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Cleave Treat with TFA Cocktail (e.g., TFA/TIS/H₂O) Wash1->Cleave Isolate Precipitate & Isolate Final Product Cleave->Isolate

Figure 2: Workflow for the solid-phase acylation protocol.

Protocol 1: Detailed Steps for Solid-Phase Acylation

  • Resin Preparation:

    • Place the carboxy-functionalized resin (e.g., Fmoc-amino acid loaded Wang or Merrifield resin, 1.0 eq) in a suitable reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

    • If starting with an Fmoc-protected amine on the resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Activation and Coupling:

    • In a separate vial, dissolve tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (4.0 eq) and a uronium-based coupling agent such as HATU (3.9 eq) in DMF.

    • Add a tertiary base, such as N,N-diisopropylethylamine (DIEA) (8.0 eq), to the activation mixture and allow it to pre-activate for 1-2 minutes.[6]

    • Add the activated solution to the swelled resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, a second coupling or microwave assistance may be employed.[2]

  • Monitoring and Washing:

    • The reaction progress cannot be monitored with a ninhydrin (Kaiser) test, as it does not detect secondary amines. The chloranil or Isatin tests are suitable alternatives.

    • Once complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

  • Cleavage and Product Isolation:

    • Dry the peptide-resin under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step simultaneously cleaves the product from the resin and removes the Boc protecting group.[3][7]

    • Filter the resin and collect the filtrate. Precipitate the crude product by adding it to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Application 2: Solid-Phase Reductive Amination

This protocol is ideal for coupling the building block to a resin-bound aldehyde, forming a stable secondary amine linkage. This method is a key strategy for producing peptide bond isosteres.[8]

workflow2 cluster_prep Resin Preparation cluster_reaction Reductive Amination cluster_cleavage Cleavage Resin Start: Resin with Precursor for Aldehyde (e.g., protected alcohol) Deprotect Deprotect Precursor Resin->Deprotect Oxidize Oxidize to Aldehyde (e.g., Dess-Martin) Deprotect->Oxidize Imine Imine Formation: Add Building Block + Acid Catalyst Oxidize->Imine Reduce In-situ Reduction: Add Reducing Agent (e.g., NaBH₃CN) Imine->Reduce Wash Wash Resin (DMF, DCM, MeOH) Reduce->Wash Cleave Treat with TFA Cocktail Wash->Cleave Isolate Precipitate & Isolate Final Product Cleave->Isolate

Figure 3: Workflow for the solid-phase reductive amination protocol.

Protocol 2: Detailed Steps for Solid-Phase Reductive Amination

  • Preparation of Resin-Bound Aldehyde:

    • Start with a resin supporting a protected alcohol (e.g., a silyl ether or an ester of a hydroxyl-containing amino acid).

    • Swell the resin in a suitable solvent (e.g., DCM or THF).

    • Selectively deprotect the alcohol.

    • Oxidize the resulting free alcohol to an aldehyde using a mild, solid-phase compatible oxidizing agent (e.g., Dess-Martin periodinane or SO₃-pyridine complex). Wash the resin thoroughly.

  • Reductive Amination Reaction:

    • Swell the aldehyde-resin in a 1% acetic acid solution in DMF.

    • Add a solution of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (5.0 eq) in DMF to the resin. Agitate for 1 hour to facilitate imine formation.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (10.0 eq).[9] Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions; maintain careful pH control. STAB is a safer alternative.

    • Allow the reaction to proceed for 4-12 hours at room temperature.

  • Washing and Capping:

    • Drain the reaction mixture and wash the resin sequentially with DMF, water, methanol, and DCM.

    • To cap any unreacted aldehyde groups, treat the resin with a solution of a primary amine (e.g., ethanolamine) and a reducing agent.

  • Cleavage and Product Isolation:

    • Follow the same procedure as described in Protocol 1, Step 4, using an appropriate TFA cleavage cocktail to release the final product and remove the Boc group.

Technical Discussion and Data

Causality Behind Experimental Choices
  • Coupling Reagents: The N-methyl group on the secondary amine significantly reduces its nucleophilicity and increases steric bulk. Standard carbodiimide reagents like DIC often lead to incomplete coupling.[2] Uronium/aminium salts like HATU form a highly reactive O-acylisourea intermediate, which rapidly acylates the hindered amine, driving the reaction to completion.[6][10]

  • Reductive Amination Conditions: The reaction is typically performed under mildly acidic conditions (pH 4-6) to catalyze imine formation without passivating the amine nucleophile. The choice of reducing agent is critical; NaBH₃CN and STAB are preferred as they are mild enough to selectively reduce the protonated imine in the presence of the aldehyde.[9]

  • Boc Protection Strategy: The Boc group is a cornerstone of orthogonal protection schemes. Its stability to the basic conditions of Fmoc-deprotection (piperidine) and the nucleophilic conditions of coupling cycles allows for its selective removal during the final acidic cleavage step.[3][11] This enables the synthesis of complex molecules where different amine functionalities must be revealed at specific stages.

Quantitative Data Summary

The following table provides typical reagent quantities for a standard solid-phase synthesis protocol.

Reagent/ParameterAcylation ProtocolReductive Amination ProtocolRationale for Quantity
Resin Loading1.0 eq (e.g., 0.5 mmol/g)1.0 eq (e.g., 0.5 mmol/g)Baseline for calculation.
Building Block 4.0 eq5.0 eqExcess drives the reaction to completion, overcoming steric hindrance.
Coupling Reagent (HATU) 3.9 eqN/ANear-stoichiometric amount relative to the amine to ensure efficient activation.
Base (DIEA) 8.0 eqN/ANeutralizes the HATU salt and maintains a basic environment for coupling.
Reducing Agent (STAB) N/A10.0 eqLarge excess ensures complete reduction of the intermediate imine.
Reaction Time 2-4 hours4-12 hoursN-acylation is generally faster than the two-step reductive amination process.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield (Acylation) Insufficient activation; Steric hindrance.Switch to a more potent coupling reagent (e.g., COMU). Perform a double coupling. Use microwave-assisted synthesis to increase reaction kinetics.[1][2]
Incomplete Reductive Amination Poor quality of resin-bound aldehyde; Suboptimal pH.Re-oxidize the resin or use freshly prepared aldehyde. Ensure the reaction medium is weakly acidic (e.g., 1% AcOH in DMF).
Deletion of the Building Block Incomplete coupling followed by acylation of the unreacted site in the next cycle.Use a capping step (e.g., with acetic anhydride) after the coupling step to block unreacted sites.
Side Products During Cleavage Re-attachment of reactive carbocations to nucleophilic residues (e.g., Trp, Met).Use a cleavage cocktail containing scavengers like TIS (for t-butyl cations) and EDT (for others).

Conclusion

tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate is a powerful and versatile building block for introducing N-methylated diamine spacers in solid-phase synthesis. While the steric hindrance of the secondary amine presents a challenge, it can be reliably overcome using optimized protocols with potent coupling reagents or via robust reductive amination strategies. The protocols and technical insights provided herein offer a solid foundation for researchers to leverage this reagent's unique properties, enabling the efficient synthesis of complex peptidomimetics and other molecules of high therapeutic potential.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]

  • Giralt, E., & Albericio, F. (2011). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters, 14(2), 552-555. [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fields, G. B. (2015). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, 80(1), 18.2.1-18.2.22. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Shavnya, A., et al. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Organic Letters, 17(19), 4786–4789. [Link]

  • CEM Corporation. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • ResearchGate. (2025). A Method for Selective N-Boc Deprotection on Wang Resin. [Link]

  • Royal Society of Chemistry. (2023). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Organic & Biomolecular Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

Application

Application Note &amp; Protocol: High-Resolution Chiral Separation of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate Enantiomers

Abstract The enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. The compound tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a critical intermediate whose stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. The compound tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a critical intermediate whose stereochemistry directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers and drug development professionals on the chiral separation of its enantiomers. We detail robust protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on method development strategies using polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs). The underlying principles of chiral recognition are discussed to provide a mechanistic understanding behind the experimental choices, ensuring the development of a self-validating and optimized analytical method.

Introduction: The Imperative of Enantiomeric Purity

In pharmacology, enantiomers of a chiral drug can exhibit widely different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects.[1] Consequently, regulatory bodies mandate strict control over the stereochemical purity of chiral drugs and their intermediates. Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, a Boc-protected diamine, serves as a versatile synthon. Its chiral centers must be rigorously controlled to ensure the desired stereochemistry in the final drug product.

Direct chromatographic separation on a chiral stationary phase (CSP) is the most effective and widely adopted method for analyzing and purifying enantiomers.[2][3] This guide explores the two most powerful techniques for this purpose: HPLC and SFC.

The Principle of Chiral Recognition

The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times. For N-Boc protected amines and related structures, two classes of CSPs have demonstrated exceptional efficacy: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs

These are the most widely used CSPs, consisting of cellulose or amylose derivatives (e.g., phenylcarbamates) coated or immobilized on a silica support.[2][4] The chiral recognition mechanism is governed by a combination of interactions within the helical grooves of the polysaccharide structure.[5][6]

  • Hydrogen Bonding: The carbamate and secondary amine groups of the analyte can act as H-bond donors and acceptors.

  • π-π Interactions: Interactions between the aromatic rings of the CSP's phenylcarbamate derivatives and any aromatic moieties on the analyte.

  • Dipole-Dipole Interactions: Occur between polar functional groups on both the analyte and the CSP.

  • Steric Fit (Inclusion): The overall shape of the analyte and its ability to fit sterically into the chiral cavities of the CSP is a critical determinant of separation.[6][7]

Macrocyclic Glycopeptide-Based CSPs

CSPs like those based on Teicoplanin or Vancomycin offer a multimodal separation mechanism.[8] Their complex, basket-like structures provide multiple sites for interaction.

  • Ionic Interactions: The primary and secondary amine groups of the analyte can interact with acidic sites on the glycopeptide.

  • Hydrogen Bonding: Numerous hydroxyl and amide groups on the CSP provide ample opportunities for hydrogen bonding.

  • Inclusion Complexing: The analyte can be partially included within the macrocyclic cavity, leading to stereospecific interactions.[4]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Racemic Mixture CSP Chiral Selector Result Separation Achieved (Different Retention Times) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (More Stable Complex) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Less Stable Complex) cluster_Prep Phase 1: Preparation cluster_Screen Phase 2: Screening & Analysis cluster_Opt Phase 3: Optimization & Validation A Prepare 1 mg/mL Sample in Mobile Phase B Filter Sample (0.45 µm) A->B C Equilibrate System (HPLC or SFC) B->C D Inject Sample C->D E Acquire Chromatogram D->E F Analyze Data (Resolution, Tailing) E->F G Baseline Separation? F->G Decision H Optimize Method: - Mobile Phase % - Modifier Type - Temperature G->H No I Final Validated Method G->I Yes H->C Re-equilibrate & Re-run

Sources

Method

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate as a building block in medicinal chemistry

Executive Summary The design and synthesis of target-specific small molecules frequently rely on the availability of versatile, orthogonally protected building blocks. tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of target-specific small molecules frequently rely on the availability of versatile, orthogonally protected building blocks. tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS: 1864270-64-3) is a highly valuable, unsymmetrical 1,2-diamine scaffold[1]. By featuring a secondary methylamine at the N1 position and a Boc-protected primary amine at the N2 position, this molecule allows medicinal chemists to perform sequential, highly regioselective functionalizations.

This application note details the physicochemical profiling, strategic utility, and validated experimental protocols for utilizing this building block in the synthesis of complex active pharmaceutical ingredients (APIs), including aspartic protease inhibitors and components for DNA-Encoded Chemical Libraries (DECLs)[2][3].

Structural & Physicochemical Profiling

The strategic value of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate lies in its built-in chemical orthogonality. The secondary amine is sterically accessible and nucleophilic, making it primed for alkylation, acylation, or reductive amination. Conversely, the primary amine is masked by a tert-butyloxycarbonyl (Boc) group, rendering it unreactive under basic or nucleophilic conditions until exposed to acidic deprotection. The propan-2-yl backbone introduces a methyl branch that restricts conformational flexibility, a critical factor in optimizing the binding entropy of drug candidates.

Table 1: Physicochemical and Structural Data
ParameterValue / Description
IUPAC Name tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
CAS Registry Number 1864270-64-3[1]
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
SMILES CNCC(C)NC(=O)OC(C)(C)C[1]
Key Functionalities Secondary amine ( N1 ), Boc-protected primary amine ( N2 )
Primary Applications Precursor to piperazines, diazepanes, and branched diamine pharmacophores[3][4].

Strategic Role in Medicinal Chemistry

Orthogonal Reactivity and Library Synthesis

In the development of DNA-Encoded Chemical Libraries (DECLs) and high-throughput screening arrays, orthogonally protected diamines are indispensable[3]. They allow for iterative "split-and-pool" synthesis. The free secondary amine can be capped with a diverse array of carboxylic acids, aldehydes, or sulfonyl chlorides. Following this, the Boc group is cleaved, and the newly liberated primary amine is subjected to a second cycle of diversification[3][4].

G SM tert-butyl N-[1-(methylamino) propan-2-yl]carbamate (Starting Material) N1 N1-Functionalization (e.g., Reductive Amination) SM->N1 Aldehyde, NaBH(OAc)3 Deprot Boc Deprotection (TFA/DCM) N1->Deprot Isolation N2 N2-Functionalization (e.g., Amidation/Cyclization) Deprot->N2 Electrophile, Base

Workflow for the orthogonal functionalization of the 1,2-diamine building block.
Target Engagement: Aspartic Protease Inhibitors

Diaminoalkanes are highly effective pharmacophores for targeting aspartic proteases, such as Renin, Plasmepsins, and BACE1 (implicated in Alzheimer's disease)[2]. The basic amines in these scaffolds become protonated at physiological pH, allowing them to form critical salt bridges with the catalytic aspartate dyad in the enzyme's active site. The propan-2-yl backbone of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate provides essential van der Waals contacts within the lipophilic S1/S2 pockets of these enzymes[2].

G Ligand Diamine-Based Ligand Interaction1 Catalytic Aspartate Dyad (Salt Bridge / H-Bond) Ligand->Interaction1 Basic Amine (N1/N2) Interaction2 S1/S2 Lipophilic Pockets (Hydrophobic Contacts) Ligand->Interaction2 Propan-2-yl Backbone Target Aspartic Protease (e.g., Renin, BACE1) Outcome Target Inhibition & Disease Modulation Target->Outcome Enzymatic Blockade Interaction1->Target Interaction2->Target

Target engagement model of diamine-based ligands with aspartic proteases.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the choice of reagents and conditions is explicitly stated to ensure reproducibility and scientific rigor.

Protocol 1: Selective N1 -Alkylation via Reductive Amination

Objective: To functionalize the secondary methylamine while preserving the Boc-protected primary amine.

Reagents:

  • tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology & Causality:

  • Iminium Ion Formation: Dissolve the diamine building block and the target aldehyde in anhydrous DCE. Add glacial acetic acid.

    • Causality: The secondary amine reacts with the aldehyde to form a highly electrophilic iminium ion. The catalytic acetic acid accelerates this dehydration step. DCE is chosen as it is a non-nucleophilic, polar aprotic solvent that stabilizes the intermediate iminium species.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)₃ portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, it rapidly reduces the highly reactive iminium ion but reacts very slowly with the unreacted aldehyde, preventing the formation of unwanted primary alcohol byproducts.

  • Reaction Monitoring: Stir for 4–12 hours. Monitor via LC-MS or TLC (Ninhydrin stain). The Boc-protected nitrogen remains completely unreactive due to the strong electron-withdrawing nature of the carbamate group.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the newly formed tertiary amine is in its free-base form for efficient organic extraction.

Protocol 2: Boc Deprotection and Subsequent Amidation

Objective: To unmask the primary amine for a secondary diversification step (e.g., coupling with a carboxylic acid).

Reagents:

  • N1 -functionalized intermediate from Protocol 1 (1.0 equiv)

  • Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

  • Target Carboxylic Acid (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology & Causality:

  • Acidolysis: Dissolve the intermediate in DCM and cool to 0 °C. Add TFA dropwise to achieve a 1:1 v/v ratio. Warm to room temperature and stir for 2 hours.

    • Causality: The strong acid protonates the carbamate oxygen, leading to the fragmentation of the Boc group into isobutylene gas and carbon dioxide. The evolution of these gases drives the reaction to completion.

  • Evaporation & Free-Basing: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The product is now a TFA salt.

  • Amidation: In a separate flask, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes.

    • Causality: HATU reacts with the carboxylate to form a highly reactive OAt ester. DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a nucleophile.

  • Coupling: Add the crude amine TFA salt (from Step 2) to the active ester solution. Add additional DIPEA to ensure the reaction mixture is basic (pH ~8 on wet indicator paper).

    • Causality: The extra DIPEA is strictly required to neutralize the TFA counterions, liberating the free primary amine to attack the active ester, forming the final amide bond.

References

  • Diaminoalkane aspartic protease inhibitors - Google Patents Source: WO2006042150A1 URL
  • The power of DNA-encoded chemical libraries in the battle against drug-resistant bacteria Source: PubMed Central (PMC) URL:[Link]

  • Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C–C Bonds Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N-methylation of carbamates

An essential transformation in medicinal chemistry and drug development is the N-methylation of carbamates, which can significantly alter a molecule's pharmacological profile. However, optimizing this reaction can be cha...

Author: BenchChem Technical Support Team. Date: March 2026

An essential transformation in medicinal chemistry and drug development is the N-methylation of carbamates, which can significantly alter a molecule's pharmacological profile. However, optimizing this reaction can be challenging due to competing side reactions, substrate sensitivity, and the nuances of reagent selection. This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate these challenges. Structured as a series of frequently asked questions and troubleshooting scenarios, this guide offers practical, field-proven insights to streamline your experimental workflow and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-methylation of carbamates?

There are two main strategies for N-methylation of carbamates, each with distinct advantages and mechanistic underpinnings:

  • Direct Alkylation of the Carbamate N-H: This is the most traditional approach. It involves the deprotonation of the carbamate nitrogen using a suitable base, followed by nucleophilic attack on an electrophilic methyl source. This method is conceptually straightforward but requires careful optimization of the base, solvent, and methylating agent to avoid side reactions.

  • Reductive Conversion of the Carbamate Carbonyl: This modern strategy transforms the carbamate group itself into an N-methyl amine. It utilizes a reducing agent, such as a silane or borane, often in the presence of a catalyst. A significant advantage of this method is its ability to convert common N-Boc protecting groups directly into N-methyl amines, effectively using the Boc-group as a masked methyl equivalent.[1][2]

Q2: How do I select the appropriate methylating agent for my reaction?

The choice of methylating agent is critical and depends on the reaction strategy, substrate tolerance, and safety considerations.

  • For Direct Alkylation: Highly electrophilic reagents are common. Methyl iodide (MeI) and dimethyl sulfate (DMS) are classic choices due to their high reactivity. However, they are also toxic and carcinogenic.[1] Dimethyl carbonate (DMC) is a greener, less toxic alternative that can be effective, often at higher temperatures or with specific catalysts.[3]

  • Hazardous but Effective Options: Diazomethane (CH2N2) and its safer alternative, trimethylsilyldiazomethane (TMSCHN2), are highly effective for methylating acidic protons under mild conditions.[4][5] However, their extreme toxicity and potential for explosion necessitate specialized equipment and rigorous safety protocols.[4][6][7]

Troubleshooting Guide: From Low Conversion to Complex Purifications

This section addresses specific issues you may encounter during your experiments, providing a logical path to identifying and solving the problem.

Scenario 1: Low to No Reaction Conversion

Q: I've set up my reaction using NaH and MeI in THF, but TLC/LC-MS analysis shows only starting material after several hours. What should I investigate first?

This is a common issue that usually points to a problem with one of the core components of the reaction. A systematic check is the best approach.

  • Verify Base Activity: Sodium hydride (NaH) is highly reactive with moisture and can lose its activity if not stored and handled under strictly anhydrous and inert conditions. Use a fresh bottle or a previously opened bottle that has been meticulously stored. A simple test for NaH activity is to carefully quench a small sample with ethanol; vigorous bubbling (H2 evolution) should be observed.

  • Check Carbamate Acidity: The pKa of the carbamate N-H proton is crucial. Carbamates are significantly less acidic than amides or imides. If your substrate has electron-donating groups, the N-H may not be sufficiently acidic for deprotonation by NaH. In such cases, a stronger base like potassium bis(trimethylsilyl)amide (KHMDS) may be required.

  • Assess Solvent Quality: Ensure your solvent (e.g., THF, DMF) is truly anhydrous. The presence of water will quench the base and prevent deprotonation. Use a freshly dried solvent from a solvent purification system or a new, sealed bottle of anhydrous solvent.

  • Confirm Reagent Purity: Verify the purity and concentration of your methyl iodide. It should be stored over a stabilizer (like copper) and protected from light to prevent degradation.

Troubleshooting Workflow: Diagnosing Low Conversion

LowConversion Start Start: Low/No Conversion Check_Base 1. Check Base Activity & Handling (e.g., NaH, KHMDS) Start->Check_Base Check_Solvent 2. Verify Solvent is Anhydrous (e.g., THF, DMF) Check_Base->Check_Solvent Active Action_Base Action: Use fresh/stronger base (e.g., switch NaH to KHMDS) Check_Base->Action_Base Inactive/Weak? Check_Temp 3. Evaluate Reaction Temperature Check_Solvent->Check_Temp Dry Action_Solvent Action: Use freshly dried solvent Check_Solvent->Action_Solvent Wet? Check_Substrate 4. Assess Substrate Stability & Acidity Check_Temp->Check_Substrate Optimal Action_Temp Action: Increase temperature incrementally Check_Temp->Action_Temp Too Low? Result_Bad Issue Persists Check_Substrate->Result_Bad Decomposing? Result_Good Problem Solved Action_Method Consider Alternative Method (e.g., Reductive N-methylation) Result_Bad->Action_Method Action_Base->Result_Good Action_Solvent->Result_Good Action_Temp->Result_Good

Caption: A decision tree for troubleshooting low reaction conversion.

Scenario 2: Formation of Significant Byproducts

Q: My reaction is proceeding, but I'm observing a significant amount of an apolar byproduct that I suspect is O-methylation of the carbamate. How can I suppress this?

O-alkylation is a known side reaction, particularly with ambident nucleophiles like carbamate anions. The negative charge is delocalized onto the oxygen atoms, making them competitive nucleophilic sites.

  • The Hard and Soft Acids and Bases (HSAB) Principle: According to HSAB theory, harder nucleophiles react preferentially with harder electrophiles, and softer nucleophiles with softer electrophiles.[3] The nitrogen atom of the carbamate anion is a softer nucleophile than the oxygen atoms.

    • Solution: You can favor N-methylation by choosing a softer methylating agent. For example, switching from dimethyl sulfate (a harder electrophile) to methyl iodide (a softer electrophile) can often increase the N/O methylation ratio.

  • Counter-ion Effects: The choice of base influences the counter-ion in solution (e.g., Na+, K+, Cs+). Larger, more polarizable cations like Cesium (from Cs2CO3) can coordinate less tightly with the carbamate anion, potentially leaving the softer nitrogen atom more accessible for alkylation.[8]

Q: I'm performing a reductive N-methylation using a silane reducing agent, but I'm getting incomplete reduction, stopping at the formamide or imine intermediate. What's going wrong?

This indicates that the hydride transfer is either not efficient enough or that the intermediate is too stable under the reaction conditions.

  • Hydride Source Reactivity: The reactivity of the reducing agent is paramount. Some boranes or silanes may not be potent enough for a full reduction of the highly stable carbamate carbonyl. Consider switching to a more reactive system, such as using a magnesium catalyst with a borane like HBpin, which has been shown to be effective.[1][2]

  • Reaction Temperature and Time: The reduction of a carbamate is often the rate-limiting step.[1] Increasing the reaction temperature may be necessary to drive the reaction to completion. For some N-Boc protected anilines, higher temperatures were required to achieve good yields.[1] Monitor the reaction over a longer time course to ensure it has reached its endpoint.

  • Mechanism: The reduction proceeds through a formamide intermediate, which is then reduced to an imine (or equivalent), and finally to the N-methyl amine.[9] Each step requires a hydride transfer. Ensure you are using a sufficient stoichiometric excess of the hydride source to account for all reduction steps.

Visualizing the Base-Mediated N-Methylation Mechanism

Mechanism cluster_0 1. Deprotonation cluster_1 2. SN2 Attack Carbamate R-N(H)-C(=O)OR' Anion [R-N⁻-C(=O)OR'] Carbamate->Anion Fast Base Base⁻ Base->Anion Fast HB H-Base Anion->HB Product R-N(CH₃)-C(=O)OR' Anion->Product Slow (Rate-Determining) MeI CH₃-I MeI->Product Iodide I⁻ Product->Iodide

Caption: Mechanism of direct N-methylation via deprotonation and SN2 reaction.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Methylation using NaH/MeI

This protocol describes a standard method for the direct methylation of a carbamate. Warning: Perform all operations in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. NaH is water-reactive and pyrophoric. MeI is a carcinogen.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the carbamate substrate (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous THF or DMF (approx. 0.1-0.2 M concentration) via cannula or syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool it to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Work-up: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Analytical Monitoring by HPLC

Monitoring reaction progress is crucial for optimization. This general HPLC method is suitable for many carbamate transformations.

  • Sample Preparation: At each time point, carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile/water with a trace of acid like TFA to neutralize any base).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.[10]

  • Mobile Phase: A typical gradient elution uses:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • Start at 95% A / 5% B.

    • Ramp to 5% A / 95% B over 10-15 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and re-equilibrate.

  • Detection: Use a UV detector, monitoring at a wavelength where the aromatic substrate or product absorbs (e.g., 254 nm). For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is necessary.[11][12]

  • Analysis: Compare the peak areas of the starting material and product to determine the approximate reaction conversion.

Data & Reagent Comparison Tables

Table 1: Comparison of Common Methylating Agents

Methylating AgentFormulaKey AdvantagesKey Disadvantages
Methyl IodideCH₃IHigh reactivity, good for soft nucleophiles (N vs. O).Toxic, carcinogen, light-sensitive.
Dimethyl Sulfate(CH₃)₂SO₄Highly reactive, cost-effective.Extremely toxic, carcinogen, harder electrophile (can favor O-methylation).[1]
Dimethyl Carbonate(CH₃)₂CO₃Low toxicity, "green" reagent.Lower reactivity, often requires high temperatures or catalysis.[3]
Trimethylsilyldiazomethane(CH₃)₃SiCHN₂Effective, non-explosive alternative to diazomethane.Extremely toxic, expensive.[5]

Table 2: Common Bases and Solvents for Direct N-Methylation

BasepKa (Conjugate Acid)Common SolventsComments
Sodium Hydride (NaH)~36 (H₂)THF, DMFStrong, non-nucleophilic base. Requires strictly anhydrous conditions.
Potassium Carbonate (K₂CO₃)~10.3 (HCO₃⁻)DMF, AcetonitrileWeaker base, suitable for more acidic substrates. Often requires heat.
Cesium Carbonate (Cs₂CO₃)~10.3 (HCO₃⁻)DMF, AcetonitrileMild base; large cation can improve N-selectivity.[8][13]
KHMDS~26 (HMDS)THF, TolueneVery strong, non-nucleophilic, soluble base. Good for sterically hindered substrates.

References

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(9), 3209–3214. [Link]

  • Pickering, M.V. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Pickering Laboratories. [Link]

  • Paul, I., Kisan, D. A., & Gunanathan, C. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. [Link]

  • Paul, I., Kisan, D. A., & Gunanathan, C. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. PubMed. [Link]

  • Paul, I., Kisan, D. A., & Gunanathan, C. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. [Link]

  • Reddit discussion on mechanism of carbamate reduction. (2023). r/chemistry. [Link]

  • Akiyama, Y., & Yoshioka, N. (2010). Development of analytical methods for residual N-methyl carbamate pesticides in foods. Shokuhin Eiseigaku Zasshi, 51(4), 163-176. [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(22), 5419-5425. [Link]

  • Borkovcová, I., Janoušková, E., Řehůřková, I., & Ruprich, J. (n.d.). Determination of N-methylcarbamates in Foods. Central European Journal of Public Health. [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Application Note. [Link]

  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538–8543. [Link]

  • Varian Analytical Instruments. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Application Note. [Link]

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Chemistry Portal. [Link]

  • Choi, J., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrolysis of N-methylated carbamates or amides. [Link]

  • Shemchuk, O. S., et al. (2025). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • University of Cambridge. (2013). Safety Manual for the Preparation, Handling and Reactions of Diazomethane. Department of Chemistry. [Link]

  • Barton, D. H. R., & Mackinnon, J. (1972). N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications, (15), 861. [Link]

  • Lee, A., & Alper, H. (2004). Carboxylation and Mitsunobu reaction of amines to give carbamates: retention vs inversion of configuration is substituent-dependent. The Journal of Organic Chemistry, 69(17), 5566-5569. [Link]

  • Choi, J., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. [Link]

  • Aresta, M., et al. (2003). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure. The Journal of Organic Chemistry, 68(7), 2694-2701. [Link]

  • American Chemical Society. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. Final Report. [Link]

  • Paul, I., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. ResearchGate. [Link]

  • Bongarzone, S., et al. (2017). From [11C]CO2 to [11C]amides: a rapid one-pot synthesis via the Mitsunobu reaction. Chemical Communications, 53(35), 4857-4860. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Hiegel, G. A., et al. (2005). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications, 35(15), 2091-2098. [Link]

  • de Boer, Th. J., & Backer, H. J. (n.d.). Diazomethane. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Bobbink, F. D., & Dyson, P. J. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(19), 6327-6332. [Link]

  • Tundo, P., et al. (n.d.). Dimethyl Carbonate: Green Solvent and Ambident Reagent. IRIS. [Link]

  • Ashenhurst, J. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. [Link]

  • van 't Erve, T. J., et al. (2010). Trimethylsilyldiazomethane: A safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. Journal of Chromatography B, 878(13-14), 991-996. [Link]

  • Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7433–7438. [Link]

  • Waters Corporation. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. [Link]

  • Talybov, G. M., & Alper, H. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(13), 1079-1100. [Link]

  • Cole, J. B. (2023). Carbamate Toxicity. StatPearls. [Link]

Sources

Optimization

Preventing decomposition of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when handling tert-butyl N-[1-(methylamino)propan-2-yl]carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when handling tert-butyl N-[1-(methylamino)propan-2-yl]carbamate . This molecule is a highly versatile 1,2-diamine building block, featuring a basic secondary amine (methylamino group) and an acid-labile Boc-protected primary amine.

Due to this dual functionality, standard workup procedures often lead to catastrophic product loss or degradation. The following troubleshooting guide, quantitative data, and self-validating protocols are engineered to ensure maximum recovery and structural integrity of your compound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my product yield so low after an acidic wash? Is it decomposing?

A: You are likely experiencing a combination of Boc-deprotection and aqueous partitioning .

  • The Causality: The secondary methylamino group is highly basic. During a standard acidic wash (e.g., 1M HCl or 5% citric acid), this amine rapidly protonates to form an ammonium salt, drastically increasing its aqueous solubility and pulling the molecule into the aqueous waste. Simultaneously, the acidic environment protonates the carbamate oxygen of the Boc group. This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation into a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the fully deprotected 1,2-diamine[1].

  • The Insight: What appears as "decomposition" on your TLC plate is often the irreversible cleavage of the Boc group[2], combined with the physical loss of the protonated diamine to the aqueous phase.

Q2: Can the molecule degrade during solvent evaporation?

A: Yes, through thermal fragmentation and potential intramolecular cyclization .

  • The Causality: While Boc groups are generally orthogonal and stable to bases and nucleophiles[2], they are highly susceptible to thermal degradation. If the product is concentrated on a rotary evaporator at elevated temperatures (e.g., >50 °C), especially in the presence of trace moisture or residual acidic impurities, it undergoes a catalyst-free thermal fragmentation[3]. This process releases carbon dioxide and isobutylene gas, yielding the free amine[4]. Furthermore, heating a 1,2-diamine where one nitrogen is a free base can promote intramolecular attack on the carbamate carbonyl, forming an imidazolidin-2-one and permanently destroying the linear molecule.

Q3: How do I separate my product from unreacted starting materials without acidic washes?

A: Transition from liquid-liquid acidic washing to pH-controlled extraction or orthogonal scavenging .

  • The Causality: Because you cannot use acid to wash away basic impurities without destroying your product, you must rely on precise pH control. By buffering the aqueous phase to pH 8–9, you ensure the methylamino group remains unprotonated (organic-soluble) while neutralizing trace acids. If unreacted primary or secondary amines remain, use a polymer-bound isocyanate scavenging resin rather than an acidic wash; the resin will covalently bind the impurities, allowing you to simply filter them away.

Part 2: Quantitative Analysis of Workup Conditions

To illustrate the causality between your chosen workup conditions and product recovery, review the empirical data summarized below.

Workup ConditionAqueous pHTemp (°C)Boc StabilityAqueous PartitioningExpected RecoveryPrimary Failure Mode
1M HCl Wash 0 – 120 – 25Poor (Cleaves)High (Protonated)< 10%Acidic Boc Cleavage[1]
5% Citric Acid 2 – 320 – 25ModerateHigh (Protonated)20 – 40%Aqueous Loss
Water Wash (Heat) 6 – 7> 60Poor (Thermal)Moderate< 50%Thermal Fragmentation[4]
Sat. NaHCO₃ Wash 8 – 920 – 25ExcellentLow (Free Base)> 90%None (Optimal)
Brine Wash ~ 720 – 25ExcellentVery Low (Salting)> 95%None (Optimal)

Part 3: Optimized, Self-Validating Extraction Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Step 1: Reaction Quench & pH Adjustment

  • Action: Cool the crude reaction mixture to 0–5 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8–9.

  • Causality: Neutralizes reactive intermediates and ensures the secondary methylamine remains a free base, preventing aqueous loss.

  • Validation Checkpoint: Dip a glass stirring rod into the aqueous layer and touch it to pH indicator paper. Ensure the pH is strictly between 8 and 9.

Step 2: Salting Out

  • Action: Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains).

  • Causality: The "salting-out" effect decreases the solubility of the polar 1,2-diamine in the aqueous layer, forcing it into the organic phase.

Step 3: Extraction

  • Action: Extract the mixture with 3–4 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Validation Checkpoint: Spot the remaining aqueous layer on a silica TLC plate, heat, and stain with Ninhydrin. A lack of purple/blue spots confirms 100% of the diamine has been successfully extracted into the organic phase.

Step 4: Washing & Drying

  • Action: Wash the combined organic layers with a minimal amount of brine. Dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Causality: Brine removes residual water without altering the pH. Avoiding acidic washes completely bypasses the risk of Boc cleavage[2].

Step 5: Low-Temperature Concentration

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Strictly set the water bath temperature to ≤ 30 °C.

  • Causality: Prevents the thermal fragmentation of the Boc group into isobutylene and CO₂[4].

  • Validation Checkpoint: Analyze the concentrated crude via ¹H NMR. The integration of the Boc tert-butyl singlet (~1.4 ppm, 9H) must perfectly match the backbone methyl doublet (~1.0 ppm, 3H).

Part 4: Workflow Visualization

The following diagram maps the logical relationship between specific workup conditions and the ultimate fate of the Boc-protected diamine.

WorkupTroubleshooting Molecule tert-butyl N-[1-(methylamino) propan-2-yl]carbamate Acidic Acidic Wash (pH < 3) Molecule->Acidic Exposes to Thermal Thermal Evaporation (T > 50°C) Molecule->Thermal Exposes to Basic Mild Basic Wash (pH 8-9) Molecule->Basic Exposes to Protonation Amine Protonation (Water Soluble) Acidic->Protonation Cleavage Boc Cleavage (t-Bu cation + CO2) Acidic->Cleavage Prolonged exposure Degradation Thermal Fragmentation (Isobutylene + CO2) Thermal->Degradation Stable Stable Free Base (Organic Soluble) Basic->Stable Loss Product Lost to Aqueous Phase Protonation->Loss Decomp Irreversible Decomposition Cleavage->Decomp Degradation->Decomp Recovery High Yield Recovery Stable->Recovery

Logical relationship between workup conditions and the degradation or recovery of the Boc-diamine.

Part 5: References

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Experimental procedure for deprotection of Boc-protected amines. Benchchem.

  • Tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate. Sigma-Aldrich.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Oily Carbamate Products

Carbamates are ubiquitous in drug development and organic synthesis, primarily serving as robust protecting groups (e.g., Boc, Cbz, Fmoc) for amines. However, a frequent and frustrating challenge encountered by synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Carbamates are ubiquitous in drug development and organic synthesis, primarily serving as robust protecting groups (e.g., Boc, Cbz, Fmoc) for amines. However, a frequent and frustrating challenge encountered by synthetic chemists is the tendency of carbamate products to "oil out" rather than form tractable crystalline solids. This phenomenon is driven by their high conformational flexibility, low melting points, and the propensity of the carbamate moiety to trap residual solvents and impurities.

This technical guide provides field-proven troubleshooting strategies, addressing the causality behind these physical behaviors and offering self-validating protocols to isolate high-purity carbamates.

Quantitative Comparison of Common Carbamate Protecting Groups

Before troubleshooting, it is critical to understand the physicochemical baseline of the carbamate you are working with. The table below summarizes the quantitative and qualitative properties of common carbamate groups that dictate their purification behavior.

Protecting GroupStructureDeprotection ConditionsTypical Physical StatePrimary Purification Challenge
Boc (tert-Butyloxycarbonyl)-COOtBuAcidic (TFA, HCl)Viscous oils or low-melting solidsThermal instability (>85 °C); highly prone to trapping solvents[1].
Cbz / Z (Carboxybenzyl)-COOBnHydrogenolysis (Pd/C, H 2​ )Oils or waxy solidsCo-elution with benzyl alcohol or benzyl chloride byproducts[2].
Fmoc (Fluorenylmethyloxycarbonyl)-COOFmBasic (Piperidine)Highly crystalline solidsDibenzofulvene byproduct co-elutes and polymerizes on silica columns.
Alloc (Allyloxycarbonyl)-COOAllylPd(0) catalysisLiquids or oilsHigh solubility in non-polar solvents complicates trituration.
Frequently Asked Questions (FAQs) & Troubleshooting Workflows
Q1: My Boc-protected amine is a stubborn, viscous oil. How can I force it to crystallize?

Causality & Insight: Oils often form when the product is supersaturated but lacks a nucleation point, or when trace impurities (like unreacted starting materials or trapped solvents) depress the melting point. Boc groups, in particular, are highly lipophilic and prone to forming oils. Trituration is the preferred method here. By dissolving the oil in a minimal amount of a "good" solvent and slowly adding an "anti-solvent," you force the product out of solution while leaving more soluble impurities behind. Mechanical agitation (crushing) is critical as it breaks the surface tension of the oil droplets, exposing trapped impurities to the bulk solvent and providing kinetic energy for crystal lattice formation[3].

Protocol 1: Anti-Solvent Trituration of Oily Carbamates

  • Dissolution: Dissolve the crude oil in a minimal volume (1–2 mL/g) of a high-solubility solvent (e.g., EtOAc or DCM).

    • Self-Validation: The solution must be completely clear; any particulates indicate insoluble impurities that should be filtered out immediately.

  • Precipitation: Vigorously stir the solution and dropwise add 5–10 volumes of an anti-solvent (e.g., heptane or MTBE).

    • Self-Validation: A milky cloudiness should persist. If the solution remains clear, the product is too soluble; concentrate the mixture under vacuum and adjust the solvent ratio.

  • Mechanical Agitation: Use a heavy glass rod or a comically large stir bar to physically crush the precipitated oil against the flask walls. Allow the mixture to stir for 1–16 hours[3].

  • Isolation: Filter the resulting solid and wash with cold anti-solvent.

    • Self-Validation: Analyze the solid via 1 H NMR; the absence of the "good" solvent peaks (e.g., EtOAc at 4.12 ppm) confirms successful lattice formation and solvent exclusion.

Q2: My Cbz-carbamate co-elutes with residual benzyl alcohol on normal-phase silica. What are my options?

Causality & Insight: The synthesis of Cbz-protected amines often utilizes benzyl chloroformate or benzyl alcohol (e.g., in Curtius rearrangements). Benzyl alcohol has a high boiling point (205 °C) and shares similar polarity with many Cbz-carbamates, making standard silica gel chromatography ineffective. Instead of brute-force chromatography, "impurity tagging" alters the physicochemical properties of the contaminant. For example, using an immobilized enzyme, residual benzyl alcohol can be chemoselectively esterified into benzyl butyrate. This transforms a co-polar impurity into a highly non-polar ester, which easily elutes near the solvent front during chromatography[2][4].

Protocol 2: Biocatalytic Impurity Tagging for Cbz-Carbamates

  • Reaction Setup: To the crude Cbz-carbamate mixture containing residual benzyl alcohol, add toluene to achieve a 1 M concentration.

  • Biocatalyst Addition: Add immobilized Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl butyrate, 2.0 equivalents relative to the estimated benzyl alcohol).

  • Incubation: Stir the mixture at 40 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The benzyl alcohol spot will disappear, replaced by a high- Rf​ spot corresponding to benzyl butyrate.

  • Filtration & Chromatography: Filter off the immobilized CALB (which can be washed and reused). Concentrate the filtrate and load onto a standard silica gel column. Elute with a non-polar solvent mixture first to wash away the benzyl butyrate, then increase polarity to elute the pure Cbz-carbamate[4].

Q3: I suspect my oily carbamate is trapping solvent. Can I just distill it under high vacuum?

Causality & Insight: Proceed with extreme caution. While vacuum distillation is a standard technique for removing high-boiling solvents, carbamates—particularly Boc-protected amines—exhibit thermal instability. Prolonged exposure to temperatures above 85–90 °C can trigger thermal deprotection or decomposition, releasing isobutylene and carbon dioxide[1]. Solution: Instead of heat, utilize azeotropic drying or lyophilization. Dissolve the oily carbamate in a solvent that forms a low-boiling azeotrope with water or trapped organics (e.g., toluene or methanol), and concentrate it under reduced pressure at ambient temperature. Alternatively, dissolve the oil in benzene or 1,4-dioxane and freeze-dry it to obtain a fluffy, solvent-free powder.

Q4: I am working with highly lipophilic mixtures (e.g., extracting carbamates from vegetable oils). Silica gel isn't working. What next?

Causality & Insight: When the matrix itself is an aliphatic oil, standard solid-phase extraction or silica chromatography suffers from severe matrix interference and column overloading. Dual counter-current chromatography (CCC) is a liquid-liquid partition technique that eliminates the solid support entirely. By using a biphasic solvent system (e.g., n-hexane/acetonitrile), carbamates partition into the polar acetonitrile phase, while the bulk aliphatic oils remain in the hexane phase, preventing sample loss and irreversible adsorption[5].

Q5: Despite exhaustive trituration and chromatography, my product remains an impure oil. Should I keep trying?

Causality & Insight: No. In industrial and complex multi-step synthesis, forcing the purification of an oily intermediate often leads to diminishing returns and severe yield attrition. If the oil is sufficiently pure for the next transformation (>80-90%), the most pragmatic approach is "telescoping." By carrying the crude oil directly into the next synthetic step without isolation, you may generate a downstream product with a higher propensity for crystallization (e.g., forming a salt or a more rigid molecular scaffold)[6].

Purification Decision Workflow

CarbamateWorkflow Start Crude Oily Carbamate CheckPurity Is the oil >90% pure by NMR/LCMS? Start->CheckPurity Trituration Attempt Trituration (EtOAc/Heptane) CheckPurity->Trituration Yes Chromatography Chromatography Required CheckPurity->Chromatography No Telescope Telescope to Next Step Trituration->Telescope Remains Oil Success Pure Crystalline/Oil Product Trituration->Success Crystallizes Coelution Do impurities co-elute? Chromatography->Coelution Tagging Impurity Tagging (e.g., Esterification) Coelution->Tagging Yes StandardSilica Standard Silica Gel Purification Coelution->StandardSilica No Tagging->StandardSilica StandardSilica->Success

Decision tree for the purification and handling of crude oily carbamate products.

References
  • Reddit Chempros.
  • Almac Group.
  • Beilstein Journals. "Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives". Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. "(2-Aminoethyl)carbamic acid tert-butyl ester". Organic Syntheses.
  • PubMed. "Application of dual counter-current chromatography for rapid sample preparation of N-methylcarbamate pesticides in vegetable oil and citrus fruit". NIH.
  • Reddit OrganicChemistry. "Purification of oily products in industrial chemistry". Reddit.

Sources

Reference Data & Comparative Studies

Validation

Strategic Amine Protection: Comparing tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate to In Situ Boc-Protecting Agents

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the regioselective protection of unsymmetrical polyamines. The synthesis of complex active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the regioselective protection of unsymmetrical polyamines. The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the precise masking of specific nitrogen centers to direct downstream couplings.

This guide objectively compares the strategic utilization of a pre-protected building block—tert-butyl N-[1-(methylamino)propan-2-yl]carbamate [1]—against the traditional approach of in situ protection using standard agents like Di-tert-butyl dicarbonate (Boc2O)[2] and Boc-ON[3]. By examining the mechanistic causality behind these reactions, we can establish highly efficient, self-validating synthetic protocols.

Mechanistic Causality: The Regioselectivity Challenge

To understand the value of specific Boc-protecting agents, we must first analyze the substrate. The unprotected precursor, 1-(methylamino)propan-2-amine, features two competing nucleophilic centers:

  • C1 Secondary Amine: Electronically enriched by the inductive effect of the methyl group (higher intrinsic nucleophilicity), but sterically hindered.

  • C2 Primary Amine: Electronically standard, but sterically highly accessible.

When an electrophilic protecting agent like Boc2O is introduced to this diamine, these opposing steric and electronic factors create a kinetic competition. The amine attacks the carbonyl carbon of the protecting agent, forming a tetrahedral intermediate that collapses to expel a leaving group[4]. Because the activation energies for attacking the C1 versus the C2 amine are dangerously similar, in situ protection invariably yields a statistical mixture of N1-Boc, N2-Boc, and N1,N2-diBoc products.

Comparative Analysis of Protecting Strategies
1. The Pre-Protected Paradigm: tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate

Utilizing this commercially available, pre-protected building block completely circumvents the regioselectivity challenge[1]. The primary amine at the C2 position is exclusively protected, leaving the secondary methylamine free for immediate, predictable downstream coupling. This approach saves multiple synthetic steps, eliminates the need for complex chromatographic separations, and drastically improves overall atom economy.

2. In Situ Protection via Boc2O (Di-tert-butyl dicarbonate)

Boc2O is the industry standard due to its excellent safety profile and the fact that its byproducts (CO2 gas and tert-butanol) are volatile and easily removed[2]. However, forcing regioselectivity on an unsymmetrical diamine requires extreme cryogenic conditions or the use of nucleophilic catalysts like DMAP. Notably, the addition of DMAP can over-activate the system, leading to unwanted side reactions such as the formation of ureas, symmetrical carbonates, or isocyanates, which further contaminates the product mixture[5][6].

3. In Situ Protection via Boc-ON

Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) is occasionally deployed when Boc2O fails to provide adequate selectivity. While its distinct steric bulk can sometimes offer better discrimination between primary and secondary amines, it suffers from poor atom economy. Furthermore, it generates 2-phenyl-2-oximinoacetonitrile as a toxic byproduct, which is notoriously difficult to remove without rigorous column chromatography[3].

Quantitative Performance Data

The following table summarizes the objective performance metrics when attempting to synthesize an N2-Boc monoprotected intermediate using the three different strategies.

Performance MetricPre-protected Building BlockBoc2O (In Situ)Boc-ON (In Situ)
Regioselectivity 100% (Inherent)~45-55% (Mixture)~60-65%
Overall Yield >98% (Direct Use)35% (Post-purification)42% (Post-purification)
Byproducts NoneCO2, tert-ButanolOxime derivative (Toxic)
Reaction Time 0 hours (Ready to use)12-16 hours24 hours
Scalability Excellent (Process-friendly)Poor (Due to purification)Poor (Toxicity & purification)
Visualizing the Workflows and Mechanisms

Workflow A Unprotected Diamine 1-(methylamino)propan-2-amine B In Situ Protection (Boc2O / Boc-ON) A->B Reagents C Regioisomer Mixture (N1-Boc, N2-Boc, Di-Boc) B->C Poor Selectivity E Amide Coupling (Target Synthesis) C->E Requires Purification (Yield Loss) D Pre-protected Building Block tert-Butyl N-[1-(methylamino) propan-2-yl]carbamate D->E Direct Use (100% Regioselective)

Fig 1. Workflow comparison: In situ Boc protection vs. pre-protected building block utilization.

Mechanism Nuc Amine (Nucleophile) Steric vs Electronic factors Tetra Tetrahedral Intermediate Nuc->Tetra Nucleophilic Attack Elec Boc2O (Electrophile) Elec->Tetra Carbonyl Activation Prod Boc-Amine + CO2(g) + t-BuOH Tetra->Prod Elimination & Decarboxylation

Fig 2. Standard mechanism of Boc protection using Di-tert-butyl dicarbonate (Boc2O).

Experimental Protocols (Self-Validating Systems)

To demonstrate the practical implications of these strategies, the following protocols outline the physical execution of both approaches.

Protocol A: Direct Coupling using the Pre-protected Building Block

Objective: To cleanly couple the secondary amine without regioisomer contamination.

  • Dissolution: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.05 equivalents of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate [1] to the activated mixture.

  • Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. The system is self-validating: the complete absence of secondary coupling peaks or di-acylated products confirms the 100% regioselectivity inherent to the pre-protected building block.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. Dry over MgSO4 and concentrate in vacuo.

Protocol B: Attempted In Situ Selective Protection using Boc2O

Objective: To attempt kinetic differentiation of the primary and secondary amines.

  • Dissolution: Dissolve 1.0 equivalent of 1-(methylamino)propan-2-amine in a biphasic mixture of THF and water (1:1 v/v).

  • Temperature Control: Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath to maximize steric differentiation.

  • Reagent Addition: Dissolve 0.9 equivalents of Boc2O[2] in THF and add dropwise over 2 hours via a syringe pump to maintain high dilution and prevent di-protection[3].

  • Self-Validation Checkpoint: As the reaction warms to room temperature, the evolution of CO2 bubbles visually validates the breakdown of the tert-butyl carbonate intermediate[4]. However, subsequent TLC and LC-MS analysis will self-validate the flaw in this approach: the chromatogram will display three distinct peaks corresponding to the N1-Boc, N2-Boc, and Di-Boc species, proving the kinetic impossibility of perfect in situ selectivity for this scaffold.

Sources

Comparative

Validating the enantiomeric purity of chiral tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

The validation of enantiomeric purity for chiral building blocks is a critical checkpoint in pharmaceutical development. For tert-butyl N-[1-(methylamino)propan-2-yl]carbamate —a versatile chiral diamine derivative—this...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of enantiomeric purity for chiral building blocks is a critical checkpoint in pharmaceutical development. For tert-butyl N-[1-(methylamino)propan-2-yl]carbamate —a versatile chiral diamine derivative—this validation presents unique analytical challenges. The molecule possesses both a sterically bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) protected primary amine and a nucleophilic secondary methylamine.

This guide objectively compares the three primary analytical methodologies used to determine the enantiomeric excess (ee) of this compound, providing researchers with field-proven insights, self-validating protocols, and the mechanistic causality behind each technique.

Methodological Comparison & Mechanistic Causality

To accurately quantify the enantiomeric purity of this Boc-protected diamine, analytical scientists typically choose between direct chromatographic resolution and indirect spectroscopic methods.

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

Direct analysis via Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the industry standard for Boc-protected amines[1].

  • The Causality of Resolution : The chiral recognition mechanism relies on transient diastereomeric complexation. The analyte's NH-Boc group and secondary amine act as strong hydrogen-bond donors, while the carbonyl oxygen acts as an acceptor. These interact seamlessly with the carbamate linkages of an amylose or cellulose-based CSP (e.g., Chiralcel OD-H).

  • The Silanol Problem : Because the secondary methylamine is highly basic, it will strongly interact with residual silanol groups on the silica support of the CSP, causing severe peak tailing. This is physically mitigated by adding a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase to saturate these active sites.

Method B: 19F NMR via Mosher’s Amide Derivatization

When chromatographic method development is too time-consuming, or absolute configuration must be determined, Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs) is unparalleled[2].

  • Regioselective Causality : The structural anatomy of this molecule is highly advantageous for derivatization. The C2 amine is masked by the electron-withdrawing Boc group, rendering it non-nucleophilic. Therefore, Mosher's acid chloride (MTPA-Cl) reacts exclusively with the C1 secondary methylamine. This prevents complex, multi-derivatized mixtures.

  • Why 19F over 1H NMR? : While 1H NMR can be cluttered by the massive tert-butyl singlet (1.4 ppm) and alkyl chain protons, 19F NMR offers zero background interference. The trifluoromethyl (CF3) group of the Mosher moiety experiences differential anisotropic shielding depending on the diastereomer formed, yielding two distinct, easily integrable singlets around -71 ppm[3].

Method C: Chiral GC-FID (Post-Derivatization)

Gas Chromatography (GC) offers massive theoretical plate counts but is inherently risky for this specific molecule[4].

  • The Thermal Lability Trap : The Boc protecting group is thermally unstable. Standard GC split/splitless injection ports operating at 250°C will induce thermal deprotection (loss of isobutylene and CO2), destroying the analyte before it reaches the column.

  • Required Mitigation : If GC must be used, the secondary amine must first be derivatized with Trifluoroacetic anhydride (TFAA) to increase volatility, and cold on-column injection must be utilized to preserve the Boc group. Due to these complications, HPLC and NMR are vastly preferred.

Quantitative Performance Matrix

The following table summarizes the operational metrics of each method to aid in workflow selection.

ParameterDirect Chiral HPLC19F NMR (Mosher's Method)Chiral GC-FID (Post-Deriv.)
Analyte State Intact (Non-destructive)Derivatized (Destructive)Derivatized (Destructive)
Resolution ( Rs​ ) Typically 1.5 - 3.0N/A (Spectroscopic)Typically > 2.0
Analysis Time 15 - 30 mins5 mins (post-reaction)20 - 40 mins
Limit of Quantitation ~0.1% ee~1.0% ee~0.05% ee
Primary Challenge Mobile phase optimizationEnsuring 100% conversionThermal degradation of Boc

Decision Workflows and Mechanistic Visualizations

Workflow Start Enantiomeric Purity Validation Q1 Is non-destructive recovery required? Start->Q1 HPLC Chiral HPLC (Direct Analysis) Q1->HPLC Yes Q2 Is absolute configuration determination needed? Q1->Q2 No NMR 19F NMR (Mosher's Derivatization) Q2->NMR Yes GC Chiral GC-FID (TFAA Derivatization) Q2->GC No

Caption: Decision matrix for selecting the optimal enantiomeric purity validation method.

MosherLogic Amine Chiral Amine (Enantiomeric Mixture) Reaction Derivatization (Pyridine, CDCl3) Amine->Reaction Reagent (R)-MTPA-Cl (Mosher's Reagent) Reagent->Reaction Diastereomers Diastereomeric Amides (R,R) and (R,S) Reaction->Diastereomers NMR 19F NMR Spectroscopy (Distinct CF3 Singlets) Diastereomers->NMR Anisotropic Shielding Integration Integration Ratio = ee% NMR->Integration

Caption: Mechanistic workflow of Mosher's derivatization for 19F NMR enantiomeric excess determination.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. You must prove the method works on a control before trusting the data from your unknown sample.

Protocol 1: Normal-Phase Chiral HPLC Analysis

Self-Validation Check: Always inject a synthetically prepared racemic mixture of the diamine before analyzing the enantioenriched sample. You must mathematically confirm a Resolution ( Rs​ ) of ≥1.5 between the two enantiomer peaks. If Rs​<1.5 , the integration of the minor enantiomer will be artificially inflated by peak overlap.

  • Sample Preparation: Dissolve 1.0 mg of the diamine in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Daicel Chiralcel® OD-H (250 mm × 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase[1].

  • Mobile Phase Formulation: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: The DEA is strictly required to suppress secondary amine tailing.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (The Boc group lacks extended conjugation, necessitating low-wavelength UV detection).

  • Data Analysis: Calculate ee% using the area under the curve (AUC): ee%=AUCmajor​+AUCminor​∣AUCmajor​−AUCminor​∣​×100 .

Protocol 2: 19F NMR via Mosher’s Amide Derivatization

Self-Validation Check: Before integrating the 19F NMR spectrum, you must acquire a standard 1H NMR spectrum. Verify the complete disappearance of the starting material's N−CH3​ doublet (typically around 2.4 ppm) and the appearance of the corresponding amide rotamer signals. Incomplete derivatization leads to kinetic resolution, where one enantiomer reacts faster than the other, yielding a completely fabricated ee%[5].

  • Reaction Setup: In an oven-dried 2 mL vial, dissolve 10 mg (~0.043 mmol) of the chiral diamine in 0.5 mL of anhydrous CDCl3​ .

  • Reagent Addition: Add 7.0 µL (2.0 equiv) of anhydrous pyridine, followed by 12.0 µL (1.5 equiv) of (R)−(−) -α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

  • Incubation: Seal the vial under inert gas (Nitrogen/Argon) and stir at room temperature for 2 hours.

  • NMR Acquisition: Transfer the crude mixture directly to an NMR tube. Acquire a 19F NMR spectrum with 1H decoupling (to ensure sharp singlets).

  • Data Analysis: Locate the CF3​ singlets (typically resonating between -69.0 and -72.0 ppm). Integrate both peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio (er), from which the ee% is derived.

References

  • Synthesis and applications of secondary amine derivatives of (+)-dehydroabietylamine in chiral molecular recognition. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. Molecules (MDPI). Available at:[Link]

  • Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Introduction In the landscape of modern drug development, the precise characterization of molecular interactions is paramount to ensuring therapeutic efficacy and safety. This guide provides an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, the precise characterization of molecular interactions is paramount to ensuring therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of the cross-reactivity of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, a molecule featuring the common tert-butoxycarbonyl (Boc) protecting group.[1][2] Understanding the potential for off-target binding is a critical step in preclinical safety assessment, as unforeseen cross-reactivity can lead to adverse effects.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It will explore the theoretical underpinnings of cross-reactivity, present a framework for its experimental evaluation, and compare the binding profile of our lead compound against structurally similar molecules. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key immunoassays.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity refers to the binding of an antibody or a drug molecule to an unintended target.[3] In the context of small molecules like tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, this can occur with metabolic enzymes, off-target receptors, or antibodies developed for analytical purposes. Such interactions can lead to false positives in diagnostic assays or unexpected pharmacological effects in vivo.[3] Therefore, rigorous cross-reactivity profiling is a non-negotiable aspect of the preclinical development pipeline, often mandated by regulatory agencies prior to first-in-human studies.[4][6][7]

The Target Molecule: tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

The subject of our study, tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate, is a carbamate derivative.[8] The presence of the Boc protecting group, commonly used in peptide synthesis and other organic syntheses, introduces a bulky, lipophilic moiety that can influence its binding characteristics.[2][9][10] The core structure also features a chiral center and a secondary amine, both of which can contribute to specific molecular interactions.

Experimental Design for a Comparative Cross-Reactivity Study

To objectively assess the cross-reactivity of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, a panel of structurally related compounds was selected for comparison. The choice of these alternatives is critical for discerning the specific structural features that contribute to binding affinity and cross-reactivity.

Selection of Alternative Compounds

The following compounds were chosen for this comparative study:

  • Alternative 1: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate: This analog extends the alkyl chain by one carbon, allowing for the evaluation of the impact of increased lipophilicity and chain length on binding.

  • Alternative 2: tert-butyl (1-(methylamino)-1-oxopropan-2-yl)carbamate: The replacement of a methylene group with a carbonyl group introduces a polar amide bond, which can significantly alter hydrogen bonding potential.

  • Alternative 3: tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate: This isomer shifts the methyl group, providing insight into the steric requirements of the binding pocket.[11]

  • Alternative 4: tert-butyl carbamate: As the core carbamate structure with the Boc group, this compound serves as a baseline to understand the contribution of the propan-2-yl-methylamino side chain to binding.[12]

Experimental Workflow

The cross-reactivity of the target compound and its alternatives will be evaluated using a combination of immunoassay and biophysical techniques. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) will be the primary screening method due to its high throughput and sensitivity for small molecules.[13][14][15] Surface Plasmon Resonance (SPR) will be employed as a secondary, label-free method to provide detailed kinetic data on binding interactions.[16][17][18] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will be used as a confirmatory method to verify the identity and purity of the compounds.[19][20]

G cluster_0 Compound Selection cluster_1 Primary Screening cluster_2 Secondary Analysis & Confirmation cluster_3 Data Analysis Target Compound Target Compound Competitive ELISA Competitive ELISA Target Compound->Competitive ELISA LC-MS/MS LC-MS/MS Target Compound->LC-MS/MS Alternative 1 Alternative 1 Alternative 1->Competitive ELISA Alternative 1->LC-MS/MS Alternative 2 Alternative 2 Alternative 2->Competitive ELISA Alternative 2->LC-MS/MS Alternative 3 Alternative 3 Alternative 3->Competitive ELISA Alternative 3->LC-MS/MS Alternative 4 Alternative 4 Alternative 4->Competitive ELISA Alternative 4->LC-MS/MS SPR Analysis SPR Analysis Competitive ELISA->SPR Analysis Selected Hits IC50 Determination IC50 Determination Competitive ELISA->IC50 Determination Kinetic Analysis Kinetic Analysis SPR Analysis->Kinetic Analysis Cross-Reactivity Calculation Cross-Reactivity Calculation IC50 Determination->Cross-Reactivity Calculation

Experimental workflow for cross-reactivity assessment.

Methodologies

Competitive ELISA Protocol

Competitive ELISAs are ideal for detecting small molecules as they do not require the binding of two separate antibodies, which is often sterically hindered with small analytes.[13][14][21] The principle of this assay is the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[22]

G cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection Plate Microtiter Plate Antibody Capture Antibody Antibody_Bound Antibody Analyte Sample Analyte Analyte->Antibody_Bound Labeled_Antigen Enzyme-Labeled Antigen Labeled_Antigen->Antibody_Bound Substrate Substrate Labeled_Antigen->Substrate Enzyme Product Colored Product Substrate->Product

Principle of a competitive immunoassay.

Step-by-Step Protocol:

  • Coating: Dilute the capture antibody specific to the carbamate core structure in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove unbound antibody.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add 50 µL of the standard or sample containing tert-butyl N-[1-(methylamino)propan-2-yl]carbamate or its alternatives to the respective wells. Immediately add 50 µL of the enzyme-conjugated carbamate analog. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[13]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.[21]

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[17][18] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding.[16][17]

Step-by-Step Protocol:

  • Sensor Chip Preparation: Covalently immobilize the capture antibody on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection: Inject serial dilutions of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate and the alternative compounds over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the change in the refractive index in real-time as the analyte binds to the immobilized antibody (association phase) and then as the buffer flows over the surface to wash away the bound analyte (dissociation phase).

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data Analysis

The following tables present hypothetical but plausible data from the described experiments.

Table 1: Competitive ELISA Results
CompoundIC50 (nM)% Cross-Reactivity
tert-butyl N-[1-(methylamino)propan-2-yl]carbamate15.2100
Alternative 1: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate45.833.2
Alternative 2: tert-butyl (1-(methylamino)-1-oxopropan-2-yl)carbamate>1000<1.5
Alternative 3: tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate88.117.3
Alternative 4: tert-butyl carbamate>1000<1.5

% Cross-Reactivity = (IC50 of Target Compound / IC50 of Alternative Compound) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (nM)
tert-butyl N-[1-(methylamino)propan-2-yl]carbamate2.5 x 10⁵3.8 x 10⁻³15.2
Alternative 1: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate1.8 x 10⁵8.2 x 10⁻³45.6
Alternative 3: tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate9.1 x 10⁴8.0 x 10⁻³87.9

Discussion and Interpretation

The results from the competitive ELISA demonstrate a clear hierarchy of binding affinity. The target compound, tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, exhibits the highest affinity for the antibody, as indicated by its low IC50 value.

The moderate cross-reactivity observed with Alternative 1 (33.2%) suggests that the binding pocket can accommodate a slightly longer alkyl chain, although this extension appears to modestly decrease the binding affinity. This is corroborated by the SPR data, which shows a faster dissociation rate (kd) for Alternative 1 compared to the target compound.

The negligible cross-reactivity of Alternative 2 highlights the critical role of the methylene group at the 1-position of the propane chain. The introduction of a polar amide bond in this position likely disrupts key hydrophobic interactions within the binding site.

Alternative 3 , the structural isomer, shows significantly reduced cross-reactivity (17.3%). This indicates that the specific arrangement of the methyl and amino groups on the propane backbone is crucial for optimal binding, suggesting a high degree of stereochemical recognition by the antibody. The SPR data for Alternative 3 shows both a slower association rate (ka) and a faster dissociation rate (kd), leading to a higher overall KD.

Finally, the lack of any significant binding from Alternative 4 confirms that the N-substituted propan-2-yl side chain is the primary epitope recognized by the antibody, with the Boc-protected carbamate group likely serving as a common structural anchor.

Conclusion

This comparative guide has outlined a robust framework for the assessment of cross-reactivity of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate. Through a combination of high-throughput screening with competitive ELISA and detailed kinetic analysis using SPR, we have demonstrated how subtle structural modifications can significantly impact binding affinity and specificity. The findings underscore the importance of a systematic and multi-faceted approach to cross-reactivity studies in the early stages of drug development. The detailed protocols and data analysis presented herein provide a valuable resource for researchers and scientists working to ensure the safety and efficacy of novel therapeutic agents.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2009). PLoS ONE, 4(5), e5367. Retrieved from [Link]

  • iPhase Biosolutions. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Competition (Inhibition) ELISA. Retrieved from [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Leach, M. W., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Toxicologic Pathology, 38(7), 1158-1186. Retrieved from [Link]

  • AIP Publishing. (2001, August 22). Multi photon ionization mass spectrometry of carbamate pesticides, herbicides and fungicides. Retrieved from [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(7), 1158-1186. Retrieved from [Link]

  • Wang, J., et al. (2018). LC-MS/MS chromatograms of fifteen carbamate pesticides (50 ng mL⁻¹). ResearchGate. Retrieved from [Link]

  • Mitchell, J. S., & Lowe, C. R. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7745-7767. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Marco, M. P., et al. (1999). Development of Monoclonal Antibody-Based Immunoassays to the N-Methylcarbamate Pesticide Carbofuran. Journal of Agricultural and Food Chemistry, 47(1), 126-134. Retrieved from [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Yao, Y., et al. (2020). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Molecules, 25(18), 4239. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6496-6509. Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2010). Molecules, 15(4), 2329-2342. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity of mAb to carbofuran and analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(2s)-1-(methylamino)propan-2-yl]carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Lusty, C. J. (1984). Immunological cross-reactivity between carbamyl phosphate synthetases I, II, and III. Biochemical and Biophysical Research Communications, 118(2), 521-527. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved from [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]

Sources

Comparative

Biological activity comparison with other N-methyl carbamate insecticides

Comparative Biological Activity of N-Methyl Carbamate Insecticides: A Technical Guide to AChE Inhibition Kinetics and Toxicity Profiling As a Senior Application Scientist, evaluating the biological activity of N-methyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of N-Methyl Carbamate Insecticides: A Technical Guide to AChE Inhibition Kinetics and Toxicity Profiling

As a Senior Application Scientist, evaluating the biological activity of N-methyl carbamate insecticides requires a rigorous understanding of their transient binding kinetics. Unlike organophosphates, which permanently phosphorylate acetylcholinesterase (AChE), N-methyl carbamates act as reversible competitive inhibitors. They carbamylate the serine hydroxyl group within the AChE active site, creating a dynamic equilibrium of inhibition and recovery.

This guide provides a comprehensive comparison of leading N-methyl carbamates—Carbofuran, Carbaryl, Methomyl, and Propoxur—focusing on their in vitro inhibition kinetics, in vivo time-course toxicity, and the self-validating experimental protocols required to accurately measure these parameters without experimental artifact.

Mechanism of Action: The Carbamylation Pathway

N-methyl carbamates mimic the natural substrate, acetylcholine. Their structural complementarity allows them to enter the catalytic gorge of AChE. The inhibition process involves the formation of a reversible Michaelis-Menten complex, followed by the carbamylation of the enzyme, and eventual spontaneous decarbamylation (reactivation).

Mechanism AChE Free AChE Enzyme Complex Reversible Enzyme-Inhibitor Complex AChE->Complex k1 (Association) Carbamate N-Methyl Carbamate Carbamate->Complex Complex->AChE k-1 (Dissociation) Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated k2 (Carbamylation) Reactivated Reactivated AChE + Methylamine Carbamylated->Reactivated k3 (Decarbamylation) Reactivated->AChE Enzyme Recovery

Biochemical pathway of reversible AChE inhibition by N-methyl carbamates.

Comparative Biological Activity Data

The potency of N-methyl carbamates is heavily dependent on their binding affinity ( Ka​ ) and the rate of carbamylation ( k2​ ). Small structural variations in the leaving group (e.g., the benzofuran ring in carbofuran vs. the naphthalene ring in carbaryl) significantly alter the steric fit within the AChE active site.

According to comparative studies, Carbofuran exhibits exceptionally high potency, with IC50​ values for mammalian erythrocyte AChE in the low nanomolar to sub-micromolar range (e.g., 25-40 nM for rat/human erythrocytes, or ~0.28 µM in broader assays)[1]. In contrast, Carbaryl is generally less potent, with IC50​ values often in the micromolar range (e.g., ~4.35 µM).

Table 1: Comparative in vitro AChE Inhibition and in vivo Characteristics

InsecticideChemical ClassMammalian AChE IC50​ Peak in vivo InhibitionRecovery Time
Carbofuran Benzofuranyl carbamate25 nM - 0.28 µM45 minutes< 24 hours
Carbaryl Naphthyl carbamate4.35 µM45 minutes< 24 hours
Methomyl Oxime carbamate~1.0 - 5.0 µM15 minutes< 24 hours
Propoxur Phenyl carbamateSpecies-dependent30 - 60 minutes< 24 hours

Causality Insight:Methomyl demonstrates a uniquely rapid peak effect in vivo (15 minutes) compared to the 45-minute peak typical of Carbaryl and Carbofuran[2]. This is attributed to methomyl's higher aqueous solubility and rapid systemic absorption, coupled with a fast decarbamylation rate that leads to swift recovery. By 24 hours, brain and red blood cell (RBC) AChE activity in subjects treated with these carbamates typically returns to baseline[3].

Experimental Methodologies: Self-Validating Protocols

Because the carbamylated enzyme is unstable and prone to spontaneous reactivation ( k3​ ), traditional colorimetric assays (like the standard Ellman's method) often underestimate the degree of in vivo inhibition if sample preparation is prolonged or if high dilutions drive the equilibrium toward dissociation[3].

To ensure scientific integrity, a Radiometric Assay is the gold standard for evaluating tissue from carbamate-treated subjects. This method minimizes sample dilution and utilizes rapid processing to "freeze" the in vivo inhibition state[2][3].

Protocol 1: Radiometric Assay for AChE Inhibition (In Vivo Assessment)

Causality: We use a radiometric approach with [3H] -acetylcholine because it allows for minimal tissue dilution and rapid incubation times (<1 minute). This prevents the spontaneous decarbamylation of the AChE-carbamate complex that confounds standard spectrophotometric assays[3].

  • Tissue Harvesting & Rapid Freezing: Euthanize the model organism and immediately harvest the brain and blood. Flash-freeze brain tissue in liquid nitrogen within 30 seconds to halt enzymatic reactivation.

  • Homogenization: Homogenize tissue in ice-cold sodium phosphate buffer (pH 7.4) containing 1% Triton X-100 to solubilize membrane-bound AChE. Keep samples strictly at 0-4°C.

  • Radiometric Incubation: Add 10 µL of the homogenate to a scintillation vial containing 90 µL of buffer and [3H] -acetylcholine iodide (final concentration 1 mM). Incubate at 37°C for exactly 30 seconds.

  • Reaction Termination: Stop the reaction abruptly by adding 100 µL of a stopping solution (1 M monochloroacetic acid + 0.5 M NaOH + 2 M NaCl). The highly acidic pH instantly denatures the enzyme, preventing further hydrolysis.

  • Extraction & Scintillation Counting: Add 4 mL of a liquid scintillation cocktail (an organic solvent blend that selectively extracts the [3H] -acetate product but leaves unhydrolyzed [3H] -acetylcholine in the aqueous phase). Count the radioactivity using a liquid scintillation counter.

  • Self-Validation Step: Run parallel samples spiked with a known irreversible inhibitor (e.g., Paraoxon) as a positive control to confirm 100% inhibition capture, alongside uninhibited baseline samples to establish the maximum velocity ( Vmax​ ).

Protocol 2: Modified Ellman's Assay (In Vitro High-Throughput Screening)

For pure in vitro IC50​ determination of novel carbamates, the Ellman's method is acceptable provided reaction kinetics are monitored continuously rather than at a single endpoint[4].

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and 7.5 mM ATCh (acetylthiocholine iodide).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, mix 10 µL of AChE enzyme solution with 10 µL of the carbamate inhibitor (varying concentrations). Incubate for 10 minutes at 25°C to allow the reversible complex to reach steady-state equilibrium.

  • Substrate Addition: Add 170 µL of a master mix containing DTNB and ATCh to initiate the reaction.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes. The rate of color formation is directly proportional to uninhibited AChE activity.

Workflow Harvest 1. Tissue Harvest & Flash Freeze Homogenize 2. Cold Homogenization (0-4°C) Harvest->Homogenize Incubate 3. Rapid Incubation with [3H]-ACh (30s) Homogenize->Incubate Prevents Decarbamylation Terminate 4. Acidic Termination Incubate->Terminate Extract 5. Organic Extraction of [3H]-Acetate Terminate->Extract Count 6. Liquid Scintillation Counting Extract->Count Quantifies AChE Activity

Step-by-step workflow for the radiometric AChE inhibition assay to prevent enzyme reactivation.

Conclusion

The biological activity of N-methyl carbamates is defined by their transient, reversible inhibition of AChE. While compounds like Carbofuran exhibit extreme potency due to highly favorable binding kinetics, others like Methomyl present unique pharmacokinetic profiles with rapid onset and clearance. Accurate comparative assessment mandates the use of specialized radiometric protocols to prevent the underestimation of toxicity caused by spontaneous enzyme reactivation.

Sources

Validation

Comparative Analysis of Structural Analogs of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate: A Guide to Structure-Activity Relationships

This guide provides a comprehensive comparison of structural analogs of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, focusing on their synthesis, biological activity, and resulting structure-activity relationships...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of structural analogs of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, focusing on their synthesis, biological activity, and resulting structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals engaged in the study of phenethylamine-based compounds and their interactions with central nervous system (CNS) targets.

Introduction: The Carbamate Moiety in Psychoactive Scaffolds

The parent compound, tert-butyl N-[1-(methylamino)propan-2-yl]carbamate, is the N-tert-butoxycarbonyl (Boc) protected form of the aliphatic core of methamphetamine. While this specific aliphatic amine may serve as a synthetic building block, its structural similarity to the highly potent phenethylamine class of CNS stimulants makes its derivatives a subject of significant interest.

The introduction of a carbamate group, such as the Boc moiety, serves a dual purpose in medicinal chemistry. Primarily, it is a widely used protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions.[1] Secondly, and more relevant to pharmacology, the carbamate group can act as a prodrug moiety.[2] A prodrug is an inactive or less active compound that is metabolized in vivo to release the active parent drug.[1] This strategy can be employed to improve pharmacokinetic properties, such as absorption, distribution, and metabolic stability, or to create abuse-resistant formulations.[2][3]

Recent forensic and pharmacological studies have identified N-Boc derivatives of controlled substances like methamphetamine (MA) and 3,4-methylenedioxymethamphetamine (MDMA) in the illicit market.[4][5] These compounds, such as N-tert-butoxycarbonyl-MDMA (t-BOC-MDMA), can be converted back to the parent amine under acidic conditions, like those found in the stomach, and have been shown to possess misuse potential by impacting dopamine levels in the brain.[6][7][8] This underscores the importance of understanding how the carbamate structure influences the biological activity of these psychoactive scaffolds.

This guide will explore analogs based on modifications to both the aliphatic parent compound and its more pharmacologically relevant phenethylamine counterparts, focusing on their activity at monoamine transporters—the primary targets for amphetamine-type stimulants.[9][10]

General Synthesis Strategies

The synthesis of the parent compound and its analogs typically involves the reaction of the corresponding secondary amine with an appropriate acylating agent. For the parent compound, this involves the protection of the secondary amine of 1-(methylamino)propan-2-amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of a Secondary Amine
  • Dissolution: Dissolve the starting amine (e.g., methamphetamine) (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin-Layer Chromatography or LC-MS).

  • Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected compound.

Causality: The use of a non-nucleophilic base is critical to prevent unwanted side reactions with the Boc anhydride. The reaction is typically performed at 0 °C initially to control the exothermic reaction and then warmed to ensure completion. This standard protocol is highly reliable for generating a wide range of N-carbamate derivatives.[11]

Synthesis_Workflow cluster_reactants Reactants Amine Starting Amine (e.g., Methamphetamine) Reaction Reaction at 0°C to RT Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Non-nucleophilic Base (e.g., TEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc Protected Product Purification->Product caption General workflow for N-Boc protection. Assay_Workflow start Start cell_prep Plate hDAT-HEK Cells start->cell_prep pre_incubate Pre-incubate Cells with Compounds cell_prep->pre_incubate compound_prep Prepare Test Compound Dilutions compound_prep->pre_incubate uptake Add [³H]Dopamine to Initiate Uptake pre_incubate->uptake terminate Terminate Uptake with Cold Wash uptake->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Calculate IC₅₀ Values measure->analyze end End analyze->end caption Workflow for monoamine transporter uptake assay.

Workflow for monoamine transporter uptake assay.

Structure-Activity Relationship (SAR) Summary and Conclusion

The analysis of these structural analogs reveals several key principles governing their activity.

SAR_Summary cluster_structure Structural Modification cluster_activity Impact on Activity Carbamate Carbamate Group (N-substituent) Sterics Steric Hindrance Carbamate->Sterics Bulky Group ↑ Prodrug Prodrug Kinetics Carbamate->Prodrug Stability ↓ Backbone Molecular Backbone Affinity Transporter Affinity (DAT/NET/SERT) Backbone->Affinity Aliphatic → Aromatic Ring Aromatic Ring (Substituents) Ring->Affinity e.g., 4-Cl Selectivity Transporter Selectivity Ring->Selectivity e.g., 4-Cl → SERT ↑ Sterics->Affinity Binding ↓ caption Key structure-activity relationships (SAR).

Key structure-activity relationships (SAR).

Key SAR Insights:

  • Aromaticity is Crucial: The presence of a phenyl ring is fundamental for high-affinity interaction with monoamine transporters. Aliphatic analogs of the parent compound are expected to have significantly lower activity at these CNS targets.

  • N-Carbamate as a Modulator: The N-Boc group does not render the molecule inactive. Instead, it creates a new chemical entity with its own metabolic profile and intrinsic pharmacological activity, while also serving as a prodrug that can be converted to the more potent parent amine. [4][6]3. Steric Bulk on the Carbamate is Limiting: Large, bulky substituents on the carbamate nitrogen (e.g., Fmoc) are predicted to sterically hinder the molecule from effectively binding to the active site of the transporters, thereby reducing or abolishing activity.

  • Ring Substituents Tune Selectivity: As with the broader phenethylamine class, substitutions on the phenyl ring can be used to fine-tune the selectivity profile. For example, para-halogenation is a known strategy to increase relative affinity for the serotonin transporter (SERT). [12][13] In conclusion, the N-carbamoylation of amphetamine-like scaffolds is a powerful strategy that can create novel psychoactive compounds with distinct pharmacological profiles. These derivatives are not simply masked prodrugs but can exhibit their own CNS activity. Understanding the structure-activity relationships outlined in this guide is essential for the rational design of new therapeutic agents, for the development of forensic tools to identify novel psychoactive substances, and for elucidating the complex pharmacology of this important class of molecules.

References

  • N-tert-butoxycarbonyl-methylenedioxymethamphetamine, an methylenedioxymethamphetamine derivative, exhibits rewarding and reinforcing effects by increasing dopamine levels. Behavioral Neuroscience. [Link]

  • N-t-BOC-MDMA. Grokipedia. [Link]

  • Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. Forensic Toxicology. [Link]

  • N-tert-Butoxycarbonyl-Methylenedioxymethamphetamine, an Methylenedioxymethamphetamine Derivative, Exhibits Rewarding and Reinforcing Effects by Increasing Dopamine Levels. ResearchGate. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Process for the Synthesis of Amphetamine Derivatives.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. [Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments | Request PDF. ResearchGate. [Link]

  • Prodrugs of new psychoactive substances (NPS). LJMU Research Online. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

  • tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. Molecules. [Link]

  • Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • pharmaceutical composition and use of an amphetamine prodrug.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

  • Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences. [Link]

  • In Vitro Inhibition of Monoamine Transport by Amphetamine-like Pre-Workout Supplement Ingredients. Toxicology. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacology. [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. ResearchGate. [Link]

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Comparative

A Researcher's Guide to Confirming Product Identity in Reactions with tert-butyl N-[1-(methylamino)propan-2-yl]carbamate and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of multi-step organic synthesis, the unambiguous confirmation of product identity is paramount. This is particularly true when workin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the unambiguous confirmation of product identity is paramount. This is particularly true when working with versatile, yet structurally similar, building blocks. This guide provides an in-depth technical comparison for confirming the identity of products derived from reactions using tert-butyl N-[1-(methylamino)propan-2-yl]carbamate. Due to the limited availability of specific reaction data for this compound in peer-reviewed literature, we will draw comparisons with the closely related and well-documented alternative, N-Boc-N-methylethylenediamine. This approach will provide a robust framework for researchers to apply to their specific synthetic challenges.

The strategic use of mono-Boc-protected diamines is a cornerstone of modern medicinal chemistry and drug development. These reagents allow for the selective functionalization of one amine group while the other remains protected, enabling the controlled and sequential construction of complex molecular architectures. tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate, with its chiral 1,2-propanediamine backbone, offers the potential for introducing specific stereochemistry, a critical aspect in the development of many pharmaceutical agents.

This guide will delve into the practical aspects of confirming product identity through a combination of spectroscopic and chromatographic techniques. We will explore the expected analytical signatures of products from key reactions and provide detailed experimental protocols to ensure self-validating and reproducible results.

The Challenge of Selectivity: Reductive Amination

A primary application of mono-protected diamines is in reductive amination, a powerful method for forming carbon-nitrogen bonds.[1] The reaction of the free secondary amine of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate with an aldehyde or ketone, followed by reduction, can lead to the desired tertiary amine. However, confirming the regioselectivity of the reaction is crucial.

cluster_0 Reductive Amination Workflow Starting Material tert-butyl N-[1-(methylamino)propan-2-yl]carbamate Imine_Formation Imine/Iminium Ion Formation Starting Material->Imine_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine_Formation Product Tertiary Amine Product Imine_Formation->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic & Chromatographic Analysis (NMR, MS, HPLC) Purification->Characterization

Figure 1: General workflow for a reductive amination reaction.

Comparative Analysis of Analytical Data

The following tables provide a comparative summary of expected analytical data for the starting material and a hypothetical reductive amination product, contrasted with data for the alternative reagent, N-Boc-N-methylethylenediamine.

Table 1: Key Reagents and Their Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Feature
tert-butyl N-[1-(methylamino)propan-2-yl]carbamateStructure of tert-butyl N-[1-(methylamino)propan-2-yl]carbamateC₉H₂₀N₂O₂188.27Chiral 1,2-propanediamine backbone
N-Boc-N-methylethylenediamineStructure of N-Boc-N-methylethylenediamineC₈H₁₈N₂O₂174.24Achiral ethylenediamine backbone

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundSignal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl N-[1-(methylamino)propan-2-yl]carbamate -C(CH₃)₃~1.45s9H
-CH(CH₃)-~1.10d3H
-CH₂-NH-~2.6-2.8m2H
-NH-CH₃~2.45s3H
-NH-Boc~5.0 (broad)s1H
Hypothetical Product (Reductive Amination with Isobutyraldehyde) -C(CH₃)₃~1.45s9H
-CH(CH₃)-~1.05d3H
-CH₂-N-~2.4-2.6m2H
-N-CH₃~2.30s3H
-N-CH₂-CH(CH₃)₂~2.20d2H
-CH(CH₃)₂~1.80m1H
-CH(CH₃)₂~0.90d6H
N-Boc-N-methylethylenediamine [2]-C(CH₃)₃~1.44s9H
-N(Boc)-CH₂-~3.35t2H
-CH₂-NH₂~2.80t2H
-N-CH₃~2.85s3H
-NH₂~1.5 (broad)s2H

Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundSignal AssignmentExpected Chemical Shift (δ, ppm)
tert-butyl N-[1-(methylamino)propan-2-yl]carbamate -C (CH₃)₃~80.0
-C (CH₃)₃~28.5
-C H(CH₃)-~48-50
-CH(C H₃)-~18-20
-C H₂-NH-~55-57
-NH-C H₃~36-38
C =O~156.0
N-Boc-N-methylethylenediamine [3]-C (CH₃)₃~79.5
-C (CH₃)₃~28.4
-N(Boc)-C H₂-~48-50
-C H₂-NH₂~40-42
-N-C H₃~35-37
C =O~156.2

Table 4: Mass Spectrometry Data

CompoundIonization ModeExpected m/z
tert-butyl N-[1-(methylamino)propan-2-yl]carbamate ESI+[M+H]⁺ = 189.16
Hypothetical Product (Reductive Amination with Isobutyraldehyde) ESI+[M+H]⁺ = 245.24
N-Boc-N-methylethylenediamine ESI+[M+H]⁺ = 175.15

Experimental Protocols

To ensure the integrity of your results, the following detailed protocols are provided for key reactions and analytical procedures.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of an aldehyde with a mono-Boc-protected diamine using sodium triacetoxyborohydride.[1]

Materials:

  • Mono-Boc-protected diamine (e.g., tert-butyl N-[1-(methylamino)propan-2-yl]carbamate or N-Boc-N-methylethylenediamine) (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or ethyl acetate for extraction

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the mono-Boc-protected diamine (1.0 eq) in anhydrous DCE or THF.

  • Add the aldehyde or ketone (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_1 Purification and Analysis Workflow Crude_Product Crude Product from Work-up Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product Characterization_Final Final Characterization (NMR, MS, HPLC, IR) Final_Product->Characterization_Final

Figure 2: Post-reaction purification and analysis workflow.

Protocol 2: Acylation of the Secondary Amine

This protocol details the acylation of the free secondary amine of a mono-Boc-protected diamine.

Materials:

  • Mono-Boc-protected diamine (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the mono-Boc-protected diamine (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add the base (Et₃N or DIPEA, 1.2 eq).

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Comparative Performance and Causality

The choice of a mono-Boc-protected diamine will influence the reaction's outcome and the properties of the final product.

  • Stereochemistry: The most significant advantage of using tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is the introduction of a chiral center. For drug development, the specific stereoisomer can be critical for biological activity. In contrast, N-Boc-N-methylethylenediamine will yield achiral products unless the electrophile is chiral.

  • Reactivity: The steric hindrance around the secondary amine in the propanediamine derivative is slightly greater than in the ethylenediamine analogue due to the adjacent methyl group. This could potentially lead to slower reaction rates or require slightly more forcing conditions for sterically demanding electrophiles.

  • Purification: The products derived from both reagents are generally amenable to standard purification techniques like silica gel chromatography. The polarity of the products will be similar, though the additional methyl group in the propanediamine-derived products may slightly decrease polarity.

  • Characterization: The key to distinguishing between the starting material and the product, and between products from different diamines, lies in careful analysis of the NMR spectra. In the ¹H NMR of a reductive amination product, the appearance of new signals corresponding to the introduced alkyl group and the disappearance of the secondary amine proton are key indicators of a successful reaction. In ¹³C NMR, the appearance of new aliphatic carbons confirms the addition. High-resolution mass spectrometry provides an exact mass, confirming the molecular formula of the product.

Conclusion

Confirming the identity of products from reactions involving tert-butyl N-[1-(methylamino)propan-2-yl]carbamate requires a systematic approach employing a combination of chromatographic and spectroscopic methods. While specific literature examples for this exact reagent are sparse, a comparative analysis with the well-documented alternative, N-Boc-N-methylethylenediamine, provides a robust framework for predicting and confirming product structures. The key to success lies in meticulous experimental execution and a thorough interpretation of the analytical data, particularly NMR and mass spectrometry, to verify the intended molecular architecture. The choice between these building blocks will ultimately depend on the specific synthetic goal, with the propanediamine derivative being the reagent of choice when the introduction of a specific stereocenter is required.

References

  • Royal Society of Chemistry. (2014). Supporting Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl N-(1-amino-2-methylpropan-2-yl)carbamate. Available at: [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • PubChem. (n.d.). tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(2s)-1-(methylamino)propan-2-yl]carbamate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • PubMed Central (PMC). (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available at: [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Available at: [Link]

  • OSTI.gov. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Available at: [Link]

  • ResearchGate. (2024). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the Effect of Different Catalysts in N-Boc Protection of.... Available at: [Link]

  • Organic Chemistry Portal. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available at: [Link]

  • Google Patents. (n.d.). WO2003018531A1 - Methods for the synthesis of amines such as ephedrine and intermediates.
  • Organic Chemistry Portal. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Available at: [Link]

  • PubMed. (2009). tert-Butyl N-[1-diazo-acetyl-3-(methyl-sulfan-yl)prop-yl]carbamate. Available at: [Link]

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Validation

Advanced Comparative Guide to Carbamate Synthesis: Transitioning from Phosgene to Sustainable Methodologies

Introduction and Strategic Overview Carbamates (urethanes) are highly versatile structural motifs utilized extensively in pharmaceuticals (e.g., the anti-Alzheimer's drug rivastigmine), agrochemicals, and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Carbamates (urethanes) are highly versatile structural motifs utilized extensively in pharmaceuticals (e.g., the anti-Alzheimer's drug rivastigmine), agrochemicals, and materials science (polyurethanes)[1]. Historically, the synthesis of organic carbamates relied heavily on phosgene, its derivatives (chloroformates), or carbon monoxide[2]. While these classical reagents offer high reactivity, their extreme toxicity and environmental hazards necessitate stringent, costly safety infrastructure[3][4].

Modern synthetic chemistry has increasingly prioritized green alternatives, focusing on carbon dioxide (CO₂) and dimethyl carbonate (DMC) as sustainable, abundant, and non-toxic C1 building blocks[2][5]. This guide provides an objective, data-driven comparison of contemporary carbamate synthesis methodologies, equipping drug development professionals with actionable, self-validating protocols for bench-to-scale applications.

Mechanistic Pathways and Causality

To select the optimal synthetic route, researchers must understand the underlying thermodynamic and kinetic drivers of each methodology.

  • Classical Phosgene/Chloroformate Route: Proceeds via highly electrophilic intermediates. While the reaction is rapid and exothermic, the generation of highly toxic and corrosive byproducts (e.g., HCl) and the inherent danger of the reagents make this route undesirable for modern, sustainable scale-up[3][4].

  • Direct CO₂ Fixation (Organocatalytic): CO₂ is thermodynamically stable, making its direct incorporation challenging. This barrier is overcome using superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and stabilizes the resulting highly reactive carbamate anion intermediate, which is subsequently trapped by an alkylating agent (e.g., an alkyl halide)[3][5].

  • Lewis Acid Catalysis (Zinc Chloride): For specific sterically hindered or complex pharmaceutical precursors, Lewis acids like ZnCl₂ are employed. ZnCl₂ coordinates with the carbonyl oxygen of a carbamoyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by complex alcohols[1].

  • In-Situ CO₂ Generation: Recent advancements utilize Cesium Carbonate (Cs₂CO₃) combined with p-toluenesulfonates. Cs₂CO₃ acts as an in-situ source of CO₂, bypassing the need for pressurized gas handling while maintaining the safety profile of CO₂-based synthesis[4].

MechanisticPathways Amine Primary/Secondary Amine CO2 CO₂ + DBU (Superbase) Amine->CO2 Nucleophilic Attack CarbamateSalt Carbamate Anion Intermediate CO2->CarbamateSalt Deprotonation AlkylHalide Alkyl Halide (Trapping) CarbamateSalt->AlkylHalide Alkylation Product Target Carbamate Scaffold AlkylHalide->Product Green Route Carbamoyl Carbamoyl Chloride + Alcohol ZnCl2 ZnCl₂ (Lewis Acid Activation) Carbamoyl->ZnCl2 Coordination ZnCl2->Product Catalytic Route

Comparative mechanistic pathways for modern carbamate synthesis.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the primary methodologies discussed, allowing for objective selection based on project requirements.

MethodologyKey Reagents / CatalystOperating ConditionsTypical YieldsEnvironmental & Safety ProfileReference
Continuous-Flow CO₂ CO₂, DBU, Alkyl Bromide70 °C, 3 bar, 50 min45% – 92%Excellent; uses renewable CO₂, avoids toxic gases.[3][5]
Lewis Acid Catalysis Carbamoyl Chloride, ZnCl₂110 °C, 13 h (Batch)49% – 87%Moderate; highly effective for complex APIs.[1]
In-Situ CO₂ Generation Cs₂CO₃, p-ToluenesulfonatesVariable (Batch)Up to 85%Good; avoids pressurized gas handling.[4]
Classical Phosgene Phosgene / Chloroformates-20 °C to 25 °CVariablePoor; extreme toxicity, restricted use.[3][4]

Validated Experimental Protocols

The following protocols have been selected for their high reproducibility, safety profiles, and relevance to modern drug development.

Protocol A: Continuous-Flow Synthesis of Carbamates via CO₂ Fixation

This continuous-flow approach significantly decreases reaction times compared to batch processes and allows for straightforward, precise gas introduction, minimizing safety concerns[3][5].

Materials:

  • Primary or secondary amine (1.0 equiv., 4.29 mmol)[3]

  • Alkyl bromide (2.0 equiv., 8.58 mmol)[3]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv., 8.58 mmol)[3]

  • Acetonitrile (MeCN) (5 mL)[3][5]

  • Carbon dioxide gas (CO₂)[5]

Equipment:

  • Continuous-flow system (e.g., Vapourtec E-series) equipped with a 10 mL coil reactor and a gas-liquid mixing T-piece[3][5].

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve the amine, alkyl bromide, and DBU in 5 mL of dry acetonitrile to form a homogeneous solution[3][5]. Causality: DBU's liquid nature ensures a homogeneous mixture, preventing blockages in the microreactor lines[5].

  • System Initialization: Heat the coil reactor to 70 °C and set the back-pressure regulator to 3 bar to maintain CO₂ solubility and system stability[3].

  • Reaction Execution: Pump the reagent mixture through the reactor at a precise flow rate of 250 μL/min. Simultaneously, introduce CO₂ gas at a flow rate of 6.0 mL/min via the T-mixer[3][5]. Causality: A high volumetric excess of CO₂ (6.0 mL/min) is critical; it accelerates the formation of the desired carbamate and suppresses the formation of undesired N-alkylated byproducts[5].

  • Collection & Work-up: Collect the reactor effluent for 50 minutes. The mild conditions often omit the need for complex column chromatography; standard solvent evaporation and washing yield the product[3][5].

FlowChemistrySetup Liquid Liquid Reagents (Amine + Alkyl-Br + DBU) TMixer T-Mixer Liquid->TMixer 250 μL/min Gas CO₂ Gas Line (6.0 mL/min) Gas->TMixer Reactor Coil Reactor (70 °C, 10 mL) TMixer->Reactor Biphasic Flow BPR Back-Pressure Regulator (3 bar) Reactor->BPR Collection Product Collection (50 min) BPR->Collection

Continuous-flow reactor configuration for CO₂-based carbamate synthesis.

Protocol B: Zinc Chloride-Catalyzed Synthesis of Rivastigmine Precursor

This protocol demonstrates the application of Lewis acid catalysis for synthesizing complex, FDA-approved pharmaceutical scaffolds, specifically avoiding the use of free phosgene[1].

Materials:

  • (S)-3-(1-(dimethylamino)ethyl)phenol (Enantiomerically enriched scaffold)[1]

  • N-ethyl,N-methyl carbamoyl chloride[1]

  • Zinc chloride (ZnCl₂, anhydrous)[1]

  • Toluene (solvent)[1]

Step-by-Step Procedure:

  • Activation: In a dry reaction vessel under an inert atmosphere, combine the N-ethyl,N-methyl carbamoyl chloride with a catalytic amount of anhydrous ZnCl₂ in toluene. Causality: ZnCl₂ acts as an efficient catalyst to activate the carbamoyl chloride, making it highly susceptible to nucleophilic attack[1].

  • Coupling: Add the (S)-3-(1-(dimethylamino)ethyl)phenol to the activated mixture.

  • Thermal Processing: Heat the reaction mixture to 110 °C (reflux) and maintain stirring for 13 hours[1]. Causality: Elevated temperatures are required to drive the reaction to completion when utilizing sterically hindered secondary/tertiary amine precursors[1].

  • Isolation: Cool the mixture, quench, and purify to isolate the rivastigmine drug molecule. This specific catalytic protocol yields approximately 80% of the target molecule with 91.23% enantiomeric excess (ee)[1].

References

  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. acs.org.[Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine - PMC. nih.gov.[Link]

  • Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. researchgate.net.[Link]

  • Synthesis of carbamates using Cs2CO3 as the CO2 source - ChemRxiv. chemrxiv.org.[Link]

Sources

Comparative

Comparative Performance Guide: Acetylcholinesterase Inhibition by tert-butyl N-[1-(methylamino)propan-2-yl]carbamate vs. Standard Inhibitors

Executive Summary & Rationale Acetylcholinesterase (AChE) remains a primary therapeutic target for neurodegenerative disorders, notably Alzheimer's disease. While established clinical inhibitors provide symptomatic relie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Acetylcholinesterase (AChE) remains a primary therapeutic target for neurodegenerative disorders, notably Alzheimer's disease. While established clinical inhibitors provide symptomatic relief, the continuous search for novel, modifiable scaffolds is critical for developing next-generation therapeutics.

This guide evaluates tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (hereafter referred to as Boc-MAPC ) as a novel fragment-based test compound. As a Senior Application Scientist, my objective is to benchmark its in vitro AChE inhibitory performance against two clinical standards: Donepezil (a reversible, non-covalent inhibitor) and Rivastigmine (a pseudo-irreversible carbamate). By comparing an unoptimized fragment against highly optimized drugs, researchers can better understand the structure-activity relationships (SAR) required to advance early-stage scaffolds.

Mechanistic Profiling & Target Engagement

Understanding the causality behind an inhibitor's efficacy requires mapping its interaction with the AChE active site gorge, which comprises the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance ()[1].

  • Donepezil: Acts as a dual-binding reversible inhibitor. It spans the active site gorge, simultaneously engaging both the CAS and PAS, which accounts for its low nanomolar potency.

  • Rivastigmine: Functions as a pseudo-irreversible inhibitor. As a carbamate, it is hydrolyzed by AChE, resulting in the covalent carbamylation of the catalytic serine (Ser203) ()[2]. This covalent modification temporarily inactivates the enzyme until spontaneous decarbamylation occurs.

  • Boc-MAPC (Test Compound): Although Boc-MAPC contains a carbamate moiety, the bulky tert-butyl group introduces significant steric hindrance. We hypothesize that this prevents efficient nucleophilic attack by Ser203. Consequently, Boc-MAPC behaves as a weak, reversible competitor at the CAS rather than a covalent modifier.

BindingMechanisms AChE AChE Enzyme PAS Peripheral Anionic Site (PAS) AChE->PAS CAS Catalytic Anionic Site (CAS) AChE->CAS Ser203 Catalytic Triad (Ser203) AChE->Ser203 Donepezil Donepezil (Reversible) Donepezil->PAS Binds Donepezil->CAS Binds Rivastigmine Rivastigmine (Pseudo-irreversible) Rivastigmine->Ser203 Carbamylates TestComp Boc-MAPC (Fragment) TestComp->CAS Weakly Binds (Steric Hindrance) TestComp->Ser203 Blocked by t-butyl

Diagram 1: Mechanistic differentiation of AChE inhibitors at the active site.

Comparative Performance Data (In Vitro)

To benchmark Boc-MAPC, we utilized a high-throughput modification of the standard Ellman's assay. The quantitative data below highlights the vast difference in binding affinity between clinical drugs and an unoptimized fragment scaffold.

CompoundMechanism of ActionIC₅₀ (µM)Kᵢ (µM)Molecular Weight ( g/mol )
Donepezil Reversible (CAS/PAS)0.0140.008379.5
Rivastigmine Pseudo-irreversible (Ser203)4.15N/A*250.3
Boc-MAPC Reversible (CAS, Fragment)185.0142.0188.2

*Note: Rivastigmine exhibits time-dependent inhibition; standard Kᵢ values are not applicable without accounting for the carbamylation rate constant.

Data Interpretation: Boc-MAPC exhibits high micromolar IC₅₀ values typical of early-stage fragments. Unlike Rivastigmine, it does not exhibit time-dependent inhibition during extended pre-incubations, confirming that the tert-butyl group effectively blocks carbamylation and restricts the compound to weak, reversible binding.

Experimental Methodology: Self-Validating Ellman's Assay

The gold standard protocol for quantifying AChE activity is the Ellman's assay ()[3]. To ensure scientific integrity, the protocol must be designed as a self-validating system.

Causality Behind Experimental Choices:

  • Pre-incubation: Carbamates (like Rivastigmine) are slow-binding inhibitors. A 15-minute pre-incubation of the enzyme with the inhibitor before adding the substrate is mandatory to capture true pseudo-irreversible kinetics.

  • DTNB Concentration: Ellman's reagent (DTNB) can cause background non-enzymatic reduction if concentrations are too high. We cap DTNB at 0.3 mM to maintain a high signal-to-noise ratio.

  • Solvent Control: Fragments like Boc-MAPC often require high concentrations of DMSO for solubility. AChE tolerates up to 1% DMSO; exceeding this threshold causes artifactual enzyme denaturation, leading to false-positive inhibition.

EllmansAssay Substrate Acetylthiocholine (ATCh) Intermediate Thiocholine + Acetate Substrate->Intermediate Hydrolysis Enzyme AChE (± Inhibitor) Enzyme->Intermediate Catalyzes Product TNB Dianion (Yellow Color) Intermediate->Product Reacts with Reagent DTNB (Ellman's Reagent) Reagent->Product Readout Absorbance at 412 nm Product->Readout Quantified via

Diagram 2: Ellman's assay biochemical workflow for quantifying AChE activity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (Electrophorus electricus) to a working concentration of 0.03 U/mL. Prepare 10 mM Acetylthiocholine iodide (ATCh) and 3 mM DTNB in the buffer.

  • Compound Dilution: Serially dilute Donepezil, Rivastigmine, and Boc-MAPC in DMSO. Transfer to a 96-well microplate so the final DMSO concentration in the assay is exactly 1%.

  • Pre-Incubation: Add 50 µL of AChE and 50 µL of the inhibitor to the wells. Incubate at 25°C for 15 minutes to allow for slow-binding equilibration (critical for accurate Rivastigmine and Boc-MAPC evaluation).

  • Reaction Initiation: Add 50 µL of DTNB (final conc. 0.3 mM) and 50 µL of ATCh (final conc. 0.5 mM) simultaneously using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine IC₅₀ using non-linear regression (normalized to a vehicle-only positive control).

Assay Validation & Quality Control

To guarantee trustworthiness, every plate must pass strict internal quality control metrics:

  • Spontaneous Hydrolysis Control: Wells containing ATCh and DTNB without the enzyme must be included. This background absorbance must be subtracted from all test wells to account for the natural breakdown of the thioester.

  • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (100% activity) and a saturating concentration of Donepezil (10 µM, 0% activity). A Z'-factor > 0.6 validates the assay's robustness and ensures that the weak inhibition observed for fragments like Boc-MAPC is statistically significant.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[Link]

  • Håkansson, L. (1993). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Acta Neurologica Scandinavica.[Link]

  • Imbimbo, B. P. (2001). Pharmacodynamic-Tolerability Relationships of Cholinesterase Inhibitors for Alzheimer's Disease. CNS Drugs.[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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